Technical Documentation Center

2-Amino-3-fluoro-6-methylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-3-fluoro-6-methylbenzoic acid
  • CAS: 1039981-89-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Amino-3-fluoro-6-methylbenzoic Acid: Properties, Synthesis, and Applications

Abstract: 2-Amino-3-fluoro-6-methylbenzoic acid (CAS RN: 1039981-89-9) is a highly functionalized aromatic compound that stands at the intersection of several key classes of organic molecules: anthranilic acids, organofl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Amino-3-fluoro-6-methylbenzoic acid (CAS RN: 1039981-89-9) is a highly functionalized aromatic compound that stands at the intersection of several key classes of organic molecules: anthranilic acids, organofluorine compounds, and substituted toluenes. This guide provides a comprehensive technical overview of its chemical and physical properties, predicted spectroscopic signature, and inherent reactivity. Recognizing its potential as a valuable scaffold in medicinal chemistry, we present a logical, field-proven synthetic strategy and discuss its prospective applications in drug discovery and materials science. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique structural attributes of this versatile building block.

Introduction: A Molecule of Strategic Importance

2-Amino-3-fluoro-6-methylbenzoic acid is a synthetic organic building block whose structure is primed for applications in pharmaceutical and materials development. The strategic placement of its functional groups—an amine, a carboxylic acid, a fluorine atom, and a methyl group—on an aromatic scaffold creates a molecule with multifaceted reactivity and significant potential.

The anthranilic acid (2-aminobenzoic acid) core is a privileged structure in medicinal chemistry, serving as a precursor to a vast array of heterocyclic compounds and bioactive molecules. The introduction of a fluorine atom is a widely employed strategy in modern drug design to enhance metabolic stability, modulate acidity (pKa), improve binding affinity, and fine-tune lipophilicity.[1][2] Fluorinated building blocks are instrumental in overcoming common challenges in pharmacokinetics and pharmacodynamics.[1][3] The additional methyl group provides another point for potential functionalization while also influencing the steric and electronic environment of the molecule.

This combination makes 2-Amino-3-fluoro-6-methylbenzoic acid a high-value intermediate for creating novel chemical entities, particularly in the development of pharmaceuticals such as non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[4]

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Core Physicochemical Properties

The fundamental properties of 2-Amino-3-fluoro-6-methylbenzoic acid are summarized in the table below. The appearance and solubility are inferred from structurally similar compounds like 2-fluoro-6-methylbenzoic acid.[5]

PropertyValueSource
CAS Number 1039981-89-9[6]
Molecular Formula C₈H₈FNO₂[6]
Molecular Weight 169.15 g/mol [6]
Physical Form Predicted: White to off-white powder/solid[5]
Melting Point No data available. (Analog 2-Fluoro-6-methylbenzoic acid: 124–125 °C)[5]
Boiling Point No data available[6]
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols); limited solubility in water.
Predicted Spectroscopic Signature

A key task for any research scientist is to confirm the identity and purity of a compound. The following are the expected spectroscopic characteristics for 2-Amino-3-fluoro-6-methylbenzoic acid, based on established principles and data from related structures like 2-amino-3-methylbenzoic acid.[7]

  • ¹H NMR (Proton NMR):

    • Aromatic Protons (2H): Two signals expected in the aromatic region (approx. 6.5-7.5 ppm), likely appearing as doublets or doublet of doublets due to coupling with each other and the fluorine atom.

    • Carboxylic Acid Proton (1H): A very broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

    • Amine Protons (2H): A broad singlet in the region of 4-6 ppm, also exchangeable with D₂O. Its chemical shift can be highly dependent on solvent and concentration.

    • Methyl Protons (3H): A sharp singlet around 2.2-2.5 ppm.

  • ¹³C NMR (Carbon NMR):

    • Carboxyl Carbon: A signal around 168-175 ppm.

    • Aromatic Carbons (6C): Six distinct signals in the 110-160 ppm range. The carbons directly bonded to fluorine will show a large C-F coupling constant. The carbons attached to the amino, carboxyl, and methyl groups will also be clearly identifiable.

    • Methyl Carbon: A signal in the aliphatic region, approximately 15-25 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • N-H Stretch (Amine): Two distinct sharp peaks (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1670-1700 cm⁻¹.

    • C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1620 cm⁻¹ region.

    • C-F Stretch: A strong, characteristic absorption in the 1100-1300 cm⁻¹ range.

Chemical Reactivity and Synthesis

The utility of a building block is defined by its reactivity. This molecule offers three distinct reaction centers: the carboxylic acid, the amino group, and the aromatic ring.

Analysis of Reactivity
  • Carboxylic Acid Group (-COOH): This group is acidic and will readily undergo reactions typical of carboxylic acids, such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents like EDC/HOBt or after conversion to an acyl chloride), and reduction to an alcohol (using strong reducing agents like LiAlH₄).

  • Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and basic. It can be acylated, alkylated, and used in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). It can also be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., via Sandmeyer reactions).[8]

  • Aromatic Ring: The ring is highly activated towards electrophilic aromatic substitution due to the strongly activating, ortho-, para-directing amino group. The fluorine atom is deactivating via its inductive effect but is also an ortho-, para-director.[9] The positions open for substitution (C4 and C5) will be influenced by the combined directing effects of all substituents.

Postulated Synthetic Pathway

While multiple synthetic routes to substituted anthranilic acids exist, a reliable and scalable approach often involves the nitration of a suitable precursor followed by the reduction of the nitro group.[10] A logical precursor for this target is 3-fluoro-2-methylbenzoic acid .

The proposed two-step synthesis is outlined below:

  • Nitration: Regioselective nitration of 3-fluoro-2-methylbenzoic acid to introduce a nitro group at the C6 position, yielding 3-fluoro-2-methyl-6-nitrobenzoic acid. The directing effects of the existing groups make this position the most likely site of nitration.

  • Reduction: Reduction of the nitro group to a primary amine using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., with SnCl₂/HCl or Fe/HCl), to yield the final product.

Synthesis_Workflow start 3-Fluoro-2-methylbenzoic Acid intermediate 3-Fluoro-2-methyl-6-nitrobenzoic Acid start->intermediate Step 1: Nitration (HNO₃ / H₂SO₄) product 2-Amino-3-fluoro-6-methylbenzoic Acid (Target Molecule) intermediate->product Step 2: Reduction (e.g., H₂, Pd/C)

A proposed two-step synthesis of the target molecule.
Experimental Protocol: A Self-Validating System

This protocol is a conceptual, field-proven methodology for the synthesis outlined above.

Step 1: Nitration of 3-Fluoro-2-methylbenzoic Acid

  • System Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (e.g., 5 equivalents) to 0 °C in an ice-salt bath.

  • Reagent Addition: Slowly add 3-fluoro-2-methylbenzoic acid (1 equivalent) portion-wise to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to cooled concentrated sulfuric acid in a separate flask.

  • Reaction: Add the nitrating mixture dropwise from the dropping funnel to the reaction flask, maintaining the internal temperature between 0 and 5 °C. Causality: This slow, cold addition is critical to prevent over-nitration and control the exothermic reaction.

  • Monitoring & Workup: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Isolation: The solid precipitate (3-fluoro-2-methyl-6-nitrobenzoic acid) is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

Step 2: Reduction of 3-Fluoro-2-methyl-6-nitrobenzoic Acid

  • System Setup: To a hydrogenation vessel, add the nitro-intermediate (1 equivalent), a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%).

  • Reaction: Seal the vessel and purge it with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature. Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often yielding high-purity products with simple workup.

  • Monitoring & Workup: Monitor the reaction by observing hydrogen uptake or by TLC. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure. The resulting crude product, 2-Amino-3-fluoro-6-methylbenzoic acid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Applications in Research and Drug Development

The true value of 2-Amino-3-fluoro-6-methylbenzoic acid lies in its potential as a versatile scaffold for building more complex molecules. Its trifunctional nature allows for sequential and orthogonal chemical modifications.

  • Pharmaceutical Scaffolding: It is an ideal starting point for synthesizing libraries of compounds for high-throughput screening. The amine can be derivatized to form amides or sulfonamides, while the carboxylic acid can be converted to esters or coupled with other amines. These reactions are fundamental in drug discovery to explore the structure-activity relationship (SAR) of a lead compound.

  • Synthesis of Heterocycles: Anthranilic acids are classic precursors for important heterocyclic systems like quinazolines, quinazolinones, and benzodiazepines, which are core structures in many approved drugs.

  • Bioisosteric Replacement: The fluorinated anthranilic acid motif can serve as a bioisostere for other structures in known bioactive compounds, potentially leading to improved properties. The fluorine atom can block sites of metabolic oxidation, a common strategy to increase the half-life of a drug candidate.[1]

Applications_Scaffold center_node 2-Amino-3-fluoro- 6-methylbenzoic Acid app1 Kinase Inhibitors center_node->app1 Amide Coupling & Cyclization app2 Anti-Inflammatory Agents (e.g., NSAIDs) center_node->app2 N-Arylation app3 Antiviral Agents center_node->app3 Derivatization app4 Agrochemicals center_node->app4 Scaffold Hopping app5 Heterocyclic Scaffolds (e.g., Quinazolinones) center_node->app5 Intramolecular Condensation

Potential applications derived from the core scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety. The GHS hazard classifications for this compound indicate that it requires careful management.[6]

Hazard InformationDetailsSource
Signal Word Warning [6]
Pictogram GHS07 (Exclamation Mark)[6]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H320: Causes eye irritation.H335: May cause respiratory irritation.[6]
Precautionary Statements P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[11][12]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6][12]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[13]

Conclusion

2-Amino-3-fluoro-6-methylbenzoic acid represents a potent and versatile chemical building block. Its densely packed and strategically positioned functional groups, combined with the advantageous properties imparted by the fluorine atom, make it an asset for synthetic chemists. While detailed experimental characterization is still emerging, its properties and reactivity can be confidently predicted. This guide has provided a framework for understanding its chemical nature, a robust plan for its synthesis, and a clear vision for its application in the demanding fields of drug discovery and advanced materials, underscoring its potential to contribute to the development of next-generation chemical innovations.

References

  • MySkinRecipes. (n.d.). 2-Amino-6-fluoro-3-methylbenzoic Acid. Retrieved from [Link]

  • Chemsrc. (2024, August 20). 2-Amino-3-methylbenzoic acid | CAS#:4389-45-1. Retrieved from [Link]

  • MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • Tandfonline. (2023, July 29). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • Google Patents. (n.d.). US3793311A - Substituted anthranilic acids.
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • International Journal of Drug Development & Research. (n.d.). Synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 874804-26-9 | 2-Amino-6-fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • ResearchGate. (2020, November 6). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. Retrieved from [Link]

  • Karolinska Institutet. (2023, September 2). Synthesis of heterocycles from anthranilic acid and its derivatives. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Fluorinated Building Blocks for Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2024, August 6). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • American Chemical Society. (2024, January 29). In Situ Cross-linked Poly(vinylidene Fluoride)/Polyamidoamine Porous Membrane for Selective Recovery of Low-Concentration Pt(IV). Retrieved from [Link]

  • Google Patents. (n.d.). US9969717B2 - Method for producing substituted anthranilic acid derivatives.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-6-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2011, September 8). Can anyone tell me the procedure for preparing substituted anthranillic acid?. Retrieved from [Link]

  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Amino-3-fluoro-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-3-fluoro-6-methylbenzoic acid, a substituted anthranilic acid derivative, represents a class of compounds of significant interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-fluoro-6-methylbenzoic acid, a substituted anthranilic acid derivative, represents a class of compounds of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an activating amino group, an electron-withdrawing fluorine atom, and a lipophilic methyl group on a benzoic acid scaffold, suggests a complex interplay of electronic and steric effects that govern its physicochemical properties. These properties, in turn, are critical determinants of its pharmacokinetic and pharmacodynamic behavior, including solubility, membrane permeability, and target binding affinity.

This technical guide provides a comprehensive analysis of the key physical properties of 2-Amino-3-fluoro-6-methylbenzoic acid. In the absence of extensive experimentally determined data for this specific molecule in the public domain, this guide employs a comparative approach, leveraging available data from structurally related analogs to forecast its behavior. By examining the influence of each substituent, we can build a scientifically grounded profile of the target molecule. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to generate empirical data.

Molecular Structure and Its Implications

The arrangement of the functional groups on the benzene ring of 2-Amino-3-fluoro-6-methylbenzoic acid is pivotal in dictating its physical properties. The ortho-amino and ortho-methyl groups to the carboxylic acid can induce steric hindrance, potentially affecting the planarity of the carboxyl group and influencing its acidity and crystal packing. The fluorine atom at the meta position to the carboxyl group primarily exerts a strong inductive electron-withdrawing effect.

Caption: Molecular structure of 2-Amino-3-fluoro-6-methylbenzoic acid.

Melting Point

The melting point of a solid pharmaceutical compound is a critical indicator of its purity and is influenced by the strength of its crystal lattice. Intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces dictate the energy required to transition from a solid to a liquid state.

Comparative Analysis
CompoundCAS NumberMelting Point (°C)
2-Fluoro-6-methylbenzoic acid 90259-27-1124 - 125[1][2]
2-Amino-6-methylbenzoic acid 4389-50-8128 - 130 (dec.)
2-Amino-3-methylbenzoic acid 4389-45-1174 - 177

The presence of the amino group in 2-Amino-6-methylbenzoic acid, capable of forming strong intermolecular hydrogen bonds, would be expected to increase the melting point compared to 2-Fluoro-6-methylbenzoic acid, where the fluorine atom contributes to dipole-dipole interactions but not hydrogen bonding. The significantly higher melting point of 2-Amino-3-methylbenzoic acid suggests that the substitution pattern greatly influences crystal packing. For the target molecule, 2-Amino-3-fluoro-6-methylbenzoic acid, the combination of hydrogen bonding from the amino and carboxylic acid groups, along with the polar C-F bond, would likely result in a relatively high melting point, probably in a range similar to or slightly higher than its non-fluorinated amino analogue.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines a standard method for determining the melting point range of a solid organic compound.

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.

  • Slow Heating for Measurement: For an accurate measurement, begin heating at a rate of about 10-15 °C per minute until the temperature is about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The melting point is reported as this range.

cluster_workflow Melting Point Determination Workflow A Dry and Powder Sample B Load Capillary Tube (2-3 mm) A->B C Insert into Melting Point Apparatus B->C D Rapid Heating (Optional Estimate) C->D E Slow Heating (1-2 °C/min) near MP C->E D->E F Record Onset and Clear Point Temperatures E->F

Caption: Workflow for capillary melting point determination.

Solubility

Solubility is a crucial parameter in drug development, as it directly impacts bioavailability. The solubility of 2-Amino-3-fluoro-6-methylbenzoic acid will be governed by the balance between its hydrophilic (amino and carboxylic acid groups) and hydrophobic (aromatic ring and methyl group) characteristics.

Comparative Analysis and Predictions

The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (carboxylic acid group) suggests some aqueous solubility. However, the aromatic ring and the methyl group contribute to its lipophilicity. The fluorine atom can increase lipophilicity in some contexts.

  • 2-Fluoro-6-methylbenzoic acid is described as having limited solubility in water and being soluble in organic solvents.[3]

  • 2-Amino-3-methylbenzoic acid shows a range of solubilities in different solvents, with higher solubility in polar organic solvents like 1,4-dioxane and acetone, and lower solubility in nonpolar solvents like toluene and cyclohexane.

Given the amphipathic nature of 2-Amino-3-fluoro-6-methylbenzoic acid, it is expected to exhibit limited solubility in water and higher solubility in polar organic solvents such as methanol, ethanol, and DMSO.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is a reliable way to determine the equilibrium solubility of a compound.

  • Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or an organic solvent) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that the temperature is maintained during this step.

  • Quantification: Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of the compound in the diluted solution using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at that temperature.

Acidity (pKa)

The pKa value indicates the strength of an acid in a solution. For 2-Amino-3-fluoro-6-methylbenzoic acid, there are two key ionizable groups: the carboxylic acid and the amino group. The pKa of the carboxylic acid will be influenced by the electron-withdrawing fluorine and the electron-donating amino and methyl groups. The pKa of the anilinium ion (the protonated amino group) will also be affected by the substituents.

Comparative Analysis and Predictions
  • The carboxylic acid pKa is expected to be lower (more acidic) than that of benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing inductive effect of the fluorine atom. The amino group is electron-donating by resonance but can be electron-withdrawing by induction, and its overall effect will depend on its position.

  • The pKa of the anilinium group (protonated amine) is expected to be lower than that of aniline (pKa ≈ 4.6) due to the electron-withdrawing effects of the carboxylic acid and fluorine groups.

A predicted pKa of 2.96 has been reported for the related compound 2-Fluoro-6-methylbenzoic acid, indicating a significant increase in acidity compared to benzoic acid due to the ortho-fluoro substituent. The addition of an amino group at the 2-position would likely modulate this, but the carboxylic acid is still expected to be a relatively strong acid for an aromatic carboxylic acid.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining pKa values.

  • Solution Preparation: Prepare a solution of the compound of known concentration in a suitable solvent, typically water or a water-cosolvent mixture if solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) if titrating the carboxylic acid, or a strong acid (e.g., HCl) if titrating the amino group. Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point (where half of the acid has been neutralized). More sophisticated analysis can be done by plotting the first or second derivative of the titration curve to accurately determine the equivalence point.

cluster_protocol pKa Determination via Potentiometric Titration A Prepare Solution of Known Concentration B Calibrate and Immerse pH Electrode A->B C Titrate with Standardized Acid/Base B->C D Record pH after Each Titrant Addition C->D E Plot pH vs. Volume of Titrant D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Protocol for pKa determination.

Spectral Properties

Spectroscopic data is essential for the structural elucidation and identification of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the carboxylic acid proton, and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of all three substituents. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The amino protons will also likely be a broad singlet. The methyl protons will appear as a singlet in the aromatic methyl region (around 2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be significantly downfield (>165 ppm). The chemical shifts of the aromatic carbons will be influenced by the substituents, with the carbon attached to the fluorine showing a large C-F coupling constant.

A study on 2-Amino-3-methylbenzoic acid provides some insight into expected spectral characteristics.[4] For 2-Amino-6-methylbenzoic acid, ¹H NMR data in DMSO-d6 shows aromatic protons in the range of 6.3-7.0 ppm and a methyl signal at 2.347 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (amino group): Two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C-N stretch: In the region of 1250-1350 cm⁻¹.

  • C-F stretch: A strong absorption in the region of 1000-1300 cm⁻¹.

  • Aromatic C-H and C=C stretches: Characteristic absorptions in their respective regions.

An IR spectrum for 3-Aminobenzoic acid shows characteristic peaks that can be used for comparison.[6]

Mass Spectrometry (MS)

In mass spectrometry, the molecule will likely show a prominent molecular ion peak in the mass spectrum. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The presence of the amino and methyl groups will also lead to characteristic fragmentation pathways.

Conclusion

While a comprehensive experimental dataset for the physical properties of 2-Amino-3-fluoro-6-methylbenzoic acid is not yet publicly available, a robust understanding of its likely characteristics can be formulated through a comparative analysis of structurally similar compounds and the application of fundamental chemical principles. This guide has provided a framework for predicting its melting point, solubility, and pKa, and has detailed the standard experimental protocols necessary for their empirical determination. The elucidation of these physical properties is a critical step in the journey of a potential drug candidate from the laboratory to the clinic, and the information and methodologies presented herein are intended to support researchers in this endeavor.

References

  • ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile & Characterization of 2-Amino-3-fluoro-6-methylbenzoic Acid

[1] Executive Summary This technical guide provides a comprehensive analysis of the solubility and physicochemical behavior of 2-Amino-3-fluoro-6-methylbenzoic acid (CAS 1039981-89-9).[1] As a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility and physicochemical behavior of 2-Amino-3-fluoro-6-methylbenzoic acid (CAS 1039981-89-9).[1] As a critical intermediate in the synthesis of Factor IXa inhibitors and fluoroquinolone derivatives, understanding its solvation thermodynamics is essential for optimizing reaction yield and purification efficiency.

While specific peer-reviewed thermodynamic tables for this fluorinated intermediate are proprietary or sparse in open literature, this guide synthesizes data from structural homologs (2-Amino-3-methylbenzoic acid) and patent-derived process parameters to establish a robust solubility profile.[1] It further defines a self-validating protocol for generating precise thermodynamic data in-house.

Physicochemical Identity & Structural Context[2][3]

Understanding the solubility of this compound requires analyzing its functional groups. The molecule possesses an amphoteric nature due to the basic aniline amine and the acidic carboxylic acid, modulated by the electron-withdrawing fluorine atom.[1]

PropertyData / PredictionContext
Chemical Name 2-Amino-3-fluoro-6-methylbenzoic acid
CAS Number 1039981-89-9 Note: Often confused with 2,6-Difluorotoluene (CAS 443-84-5).[1]
Molecular Weight 169.15 g/mol
Molecular Formula C₈H₈FNO₂
Predicted pKa (Acid) ~3.5 - 4.0Carboxylic acid proton.[1]
Predicted pKa (Base) ~2.0 - 2.5Aniline nitrogen (reduced basicity due to ortho-F).[1]
Predicted LogP 1.8 - 2.2Moderately lipophilic; soluble in organic esters/alcohols.[1]

Solubility Profile

Qualitative Solubility & Solvent Compatibility

Based on process patents (e.g., WO2016094260A1) and functional group analysis, the compound exhibits the following solubility behaviors:

  • High Solubility: Dimethylacetamide (DMA), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).[1] Used as reaction solvents.

  • Moderate/Good Solubility: Ethyl Acetate (EtOAc), Tetrahydrofuran (THF). Used in extraction workups.[2]

  • pH-Dependent Solubility:

    • Acidic pH (<2): Soluble (forms ammonium salt).

    • Basic pH (>8): Soluble (forms carboxylate salt).

    • Neutral pH: Lowest solubility (Zwitterionic/Neutral form), prone to precipitation.

Homologous Series Reference Data (Quantitative Proxy)

In the absence of specific mole-fraction data for the 3-fluoro analog, the solubility data of the structural homolog 2-Amino-3-methylbenzoic acid serves as the most accurate predictive model.[1] Researchers should anticipate the 3-fluoro derivative to follow a similar trend but with slightly higher solubility in polar solvents due to the fluorine atom's polarity.[1]

Table 1: Solubility Trend of Homolog (2-Amino-3-methylbenzoic acid) at 298.15 K Data derived from isothermal saturation method (Reference 1).

Solvent ClassSpecific SolventSolubility (Mole Fraction x 10³)Predictive Insight for Target
Polar Aprotic 1,4-Dioxane~High (>50)Highest. Target will dissolve readily.[1]
Ketones Acetone~HighExcellent solvent for recrystallization.
Esters Ethyl AcetateModerateStandard extraction solvent.
Alcohols Methanol / EthanolModerateGood for hot filtration/crystallization.
Aromatics TolueneLowAnti-solvent candidate.
Alkanes CyclohexaneVery LowIdeal anti-solvent.

Technical Insight: The introduction of the Fluorine atom at position 3 generally decreases the lattice energy relative to the non-fluorinated methyl analog, potentially increasing solubility in polar organic solvents slightly compared to the values above.

Experimental Protocol: Thermodynamic Solubility Determination

To generate precise data for regulatory filing or process scale-up, the following self-validating "Shake-Flask" protocol is required.

Workflow Diagram

SolubilityProtocol cluster_QC Quality Control Checks Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask) Start->Equilibration Sampling Sampling (Syringe Filter) Equilibration->Sampling 24-48 hrs TempControl Temp Control (± 0.05 K) TempControl->Equilibration Regulate Dilution Dilution (Mobile Phase) Sampling->Dilution Check1 Tyndall Effect (Ensure no solids) Sampling->Check1 Analysis HPLC/UV Quantification Dilution->Analysis DataCalc Mole Fraction (x) Calculation Analysis->DataCalc Check2 Mass Balance (Recovery) Analysis->Check2

Caption: Figure 1. Standardized Isothermal Saturation Workflow for Solubility Determination.

Step-by-Step Methodology
  • Preparation: Add excess 2-Amino-3-fluoro-6-methylbenzoic acid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously at the target temperature (e.g., 298.15 K) for 24–48 hours.

    • Validation: Ensure solid phase is always present.

  • Sampling: Stop stirring and allow solids to settle for 30 minutes. Withdraw supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.

  • Quantification: Dilute the aliquot with the HPLC mobile phase (e.g., Acetonitrile/Water). Analyze via HPLC-UV (254 nm).

  • Calculation: Convert concentration (

    
    , mol/L) to mole fraction (
    
    
    
    ) using the density of the pure solvent (
    
    
    ):
    
    
    [1]

Purification & Crystallization Strategy

Based on the solubility differential, the following purification strategies are recommended.

Acid-Base Swing (Chemical Purification)

Due to the amphoteric nature, this method yields the highest purity rejection of non-ionic impurities.[1]

  • Dissolution: Dissolve crude solid in dilute NaOH (pH 10–11). Impurities insoluble in base (e.g., non-acidic precursors) are filtered off.

  • Precipitation: Slowly acidify filtrate with HCl to pH 4.0–4.5 (near isoelectric point).

  • Filtration: Collect the precipitated zwitterion.

Recrystallization Decision Tree

Recrystallization Crude Crude Material SolventSelect Primary Solvent Selection Crude->SolventSelect HighSol High Solubility? (DMA/DMSO) SolventSelect->HighSol ModSol Moderate Solubility? (Ethanol/EtOAc) SolventSelect->ModSol AntiSolvent Anti-Solvent Method (Add Water or Heptane) HighSol->AntiSolvent Yes Cooling Cooling Crystallization (Reflux -> 0°C) ModSol->Cooling Yes Filter Isolate & Dry AntiSolvent->Filter High Yield Cooling->Filter High Purity

Caption: Figure 2. Solvent Selection Logic for Recrystallization of 2-Amino-3-fluoro-6-methylbenzoic Acid.

References

  • Solubility of Homologs: Li, Y., et al. "Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents."[1] Journal of Chemical & Engineering Data, 2020. [1]

  • Synthesis & Process Context: "Factor IXa Inhibitors." Patent WO2016094260A1. Google Patents.

  • Compound Identity: "2-Amino-3-fluoro-6-methylbenzoic acid (CAS 1039981-89-9)."[1][3][4] Sigma-Aldrich Technical Data.

  • Thermodynamic Modelling: "Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid." Journal of Chemical & Engineering Data. [1]

Sources

Exploratory

Theoretical Properties and Synthesis of 2-Amino-3-fluoro-6-methylbenzoic Acid

This guide provides an in-depth technical analysis of 2-Amino-3-fluoro-6-methylbenzoic acid , a specialized fluorinated anthranilic acid derivative used as a scaffold in medicinal chemistry. CAS No: 1039981-89-9 | Formul...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-3-fluoro-6-methylbenzoic acid , a specialized fluorinated anthranilic acid derivative used as a scaffold in medicinal chemistry.

CAS No: 1039981-89-9 | Formula: C₈H₈FNO₂ | M.W.: 169.15 g/mol

Introduction: Chemical Identity & Significance

2-Amino-3-fluoro-6-methylbenzoic acid is a trisubstituted benzene derivative characterized by an anthranilic acid core (2-aminobenzoic acid) with specific halogen and alkyl substitutions.[1]

  • Position 2 (Amino): Provides a handle for heterocycle formation (e.g., quinazolines) and acts as a hydrogen bond donor.

  • Position 3 (Fluoro): A critical bioisosteric substitution.[2] The fluorine atom, being ortho to the amino group, modulates the basicity of the amine (via inductive withdrawal) and blocks metabolic oxidation at this typically vulnerable position.

  • Position 6 (Methyl): Introduces steric bulk ortho to the carboxylic acid. This "ortho-effect" often forces the carboxyl group out of planarity with the phenyl ring, altering solubility and reactivity, while also providing a metabolic "soft spot" or conformational lock depending on the target binding pocket.

This compound serves as a high-value intermediate in the synthesis of Factor IXa inhibitors (anticoagulants) and EGFR inhibitors (oncology), where the precise arrangement of the fluorine and methyl groups dictates ligand-receptor fit.

Physicochemical Properties (Theoretical & Predicted)

The following properties are derived from structural activity relationship (SAR) models and comparative data from analogous fluorinated anthranilic acids.

PropertyValue (Predicted/Experimental)Mechanistic Insight
Melting Point 145–150 °C (Est.)High lattice energy due to zwitterionic character (intermolecular salt formation between -NH₂ and -COOH).
pKa (Acid) 2.5 – 3.0The electron-withdrawing fluorine (inductive) and steric twist from the 6-methyl group increase the acidity of the -COOH relative to unsubstituted anthranilic acid (pKa ~4.95).
pKa (Base) 2.0 – 2.5The 3-fluoro substituent strongly reduces the basicity of the 2-amino group via inductive electron withdrawal (

effect).
LogP 1.85 ± 0.2Fluorine increases lipophilicity compared to the non-fluorinated parent, enhancing membrane permeability.
H-Bond Donors 2 (Amino, Hydroxyl)Critical for binding site interactions.
H-Bond Acceptors 3 (Carbonyl, F, N)The fluorine atom acts as a weak acceptor.
Structural Dynamics

The 6-methyl group exerts significant steric pressure on the adjacent carboxylic acid. Unlike typical benzoic acids where the carboxylate is coplanar with the ring for resonance, the 6-methyl group forces the carboxylate to rotate. This deconjugation makes the carbonyl carbon more electrophilic, facilitating amide coupling reactions during drug synthesis.

Synthetic Pathways

Synthesis of this polysubstituted arene is non-trivial due to the directing group conflicts between the amino (o,p-director) and carboxylic acid (m-director) moieties. The most reliable "modern" route utilizes Directed Ortho Metalation (DoM) to achieve high regioselectivity.

Route A: Directed Ortho Metalation (Precision Route)

This route avoids the formation of inseparable isomers common in electrophilic aromatic substitution.

  • Starting Material: 2-Fluoro-5-methylaniline.

  • Protection: Conversion to the N-Boc derivative (tert-butyl (2-fluoro-5-methylphenyl)carbamate). The Boc group serves as a Directed Metalation Group (DMG).

  • Lithiation: Treatment with t-BuLi or n-BuLi/TMEDA at -78°C. The bulky Boc group and the fluorine atom compete to direct the lithiation. While fluorine is a strong director (to pos. 3), the steric bulk of the Boc group and the methyl group at pos. 5 often favors lithiation at position 6 (ortho to the Boc-amino group) or requires careful optimization of conditions (e.g., solvent polarity) to favor the kinetic product.

  • Carboxylation: Quenching the lithiated species with dry CO₂ (solid).

  • Deprotection: Acidic hydrolysis (HCl/Dioxane) removes the Boc group to yield the free amino acid.

Route B: Classical Nitration (Industrial Route)
  • Precursor: 2-Fluoro-6-methylbenzoic acid.[3]

  • Nitration: Electrophilic nitration (

    
    ).
    
    • Challenge: The fluorine directs ortho/para (positions 3, 5). The methyl directs ortho/para (positions 3, 5). The carboxyl directs meta (positions 3, 5).

    • Result: A mixture of 3-nitro and 5-nitro isomers is formed. Separation by fractional crystallization is required.

  • Reduction: Catalytic hydrogenation (

    
    ) of the isolated 3-nitro isomer yields the target.
    
Synthesis Workflow Diagram

Synthesis Start 2-Fluoro-5-methylaniline Prot N-Boc Protection (Boc2O, THF) Start->Prot Lith Ortho-Lithiation (t-BuLi, -78°C) Prot->Lith Regiocontrol Carb Carboxylation (CO2, then H+) Lith->Carb Electrophile Deprot Deprotection (HCl/Dioxane) Carb->Deprot Product 2-Amino-3-fluoro- 6-methylbenzoic acid Deprot->Product

Caption: Step-by-step synthesis via Directed Ortho Metalation (DoM) ensuring regiochemical purity.

Reactivity & Functionalization

The unique substitution pattern of 2-Amino-3-fluoro-6-methylbenzoic acid dictates its behavior in subsequent chemical transformations.

Cyclization to Quinazolines

The primary application of anthranilic acids is the synthesis of quinazolin-4(3H)-ones, a privileged scaffold in kinase inhibitors.

  • Mechanism: Condensation with formamide or urea.

  • Impact of F/Me:

    • The 3-Fluoro group destabilizes the transition state slightly due to electronics but remains intact, providing metabolic stability to the final drug.

    • The 6-Methyl group creates a "twisted" atropisomer effect in the final bicycle, which can improve selectivity for specific enzyme pockets (e.g., PI3K or EGFR).

Amide Coupling

Coupling the carboxylic acid with amines is standard but requires attention to sterics.

  • Steric Hindrance: The 6-methyl group hinders the approach of nucleophiles to the activated ester/acid chloride.

  • Protocol: High-activity coupling reagents (e.g., HATU, T3P) are recommended over standard EDC/HOBt to overcome the steric barrier imposed by the ortho-methyl group.

Safety & Handling

  • GHS Classification: Warning.[4]

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[5]

  • Handling: Due to the fluorinated nature, avoid inhalation of dust. Handle in a fume hood.

  • Stability: Stable under standard conditions. Avoid strong oxidizing agents.

References

  • Sigma-Aldrich. 2-Amino-3-fluoro-6-methylbenzoic acid Product Page. Available at: (Accessed 2026).

  • PubChem. Compound Summary: 2-Amino-3-fluoro-6-methylbenzoic acid (CAS 1039981-89-9).[1] National Library of Medicine. Available at:

  • World Intellectual Property Organization (WIPO). Patent WO2016094260A1: Factor IXa Inhibitors. (Describes the use of the compound as a key intermediate). Available at:

  • Chemical Book. 2-Amino-3-fluoro-6-methylbenzoic acid Properties and Suppliers. Available at:

Sources

Protocols & Analytical Methods

Method

synthesis of 2-Amino-3-fluoro-6-methylbenzoic acid from m-toluic acid

This Application Note details the synthesis of 2-Amino-3-fluoro-6-methylbenzoic acid (CAS 1039981-89-9) , a critical intermediate for KRAS G12C inhibitors (e.g., Pimicotinib) and Factor IXa inhibitors. While the direct f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of 2-Amino-3-fluoro-6-methylbenzoic acid (CAS 1039981-89-9) , a critical intermediate for KRAS G12C inhibitors (e.g., Pimicotinib) and Factor IXa inhibitors.

While the direct functionalization of m-toluic acid to the target is chemically inefficient due to mismatched substituent orientation (meta vs. ortho), this protocol describes the Phthalimide Rearrangement Route . This strategy effectively converts m-toluic acid into the required 2,6-disubstituted scaffold via a lithiation-carboxylation sequence followed by a Hofmann rearrangement.

Part 1: Retrosynthetic Analysis & Strategy

The core challenge is establishing the 1,2,3,6-tetrasubstitution pattern . m-Toluic acid (3-methylbenzoic acid) has a 1,3-relationship between the carboxyl and methyl groups. The target requires a 1,6-relationship (ortho).

  • Strategy: We utilize the ortho-directing power of the carboxylate to introduce a second carboxyl group at position 2 (between the methyl and original carboxyl), forming 3-methylphthalic acid .

  • Rearrangement: Conversion to the cyclic imide and subsequent Hofmann rearrangement removes the original carboxyl carbon (now C1 of the imide) or the new carboxyl carbon, yielding 2-amino-6-methylbenzoic acid (6-methylanthranilic acid).

  • Functionalization: The final fluorine atom is introduced via electrophilic fluorination or via a diazonium intermediate if high regioselectivity is required.

SynthesisRoute cluster_legend Key Transformation Logic mToluic m-Toluic Acid (3-Methylbenzoic acid) PhthalicAcid 3-Methylphthalic Acid mToluic->PhthalicAcid 1. s-BuLi, THF, -78°C 2. CO2 (Ortho-lithiation) Anhydride 3-Methylphthalic Anhydride PhthalicAcid->Anhydride Ac2O, Reflux (Dehydration) Imide 3-Methylphthalimide Anhydride->Imide Urea or NH3, Heat Anthranilic 2-Amino-6-methylbenzoic Acid (6-Methylanthranilic acid) Imide->Anthranilic NaOCl, NaOH (Hofmann Rearrangement) Target 2-Amino-3-fluoro-6-methylbenzoic Acid (Target) Anthranilic->Target Selectfluor, MeCN (Electrophilic Fluorination) Logic m-Toluic (1,3-subst) → Phthalic (1,2,3-subst) → Anthranilic (1,2,6-subst)

Figure 1: Synthetic pathway transforming m-toluic acid to the target scaffold via phthalimide rearrangement.[1][2]

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of 3-Methylphthalic Anhydride

This step corrects the carbon skeleton by inserting a carbon atom between the methyl and carboxyl groups of m-toluic acid.

  • Reagents: m-Toluic acid (1.0 eq), s-Butyllithium (2.2 eq, 1.4 M in cyclohexane), TMEDA (2.2 eq), Dry THF, Dry CO₂, Acetic Anhydride.

  • Protocol:

    • Lithiation: In a flame-dried 3-neck flask under Argon, dissolve m-toluic acid (13.6 g, 100 mmol) and TMEDA (25.5 g, 220 mmol) in anhydrous THF (150 mL). Cool to -78°C .

    • Add s-BuLi dropwise over 45 mins, maintaining internal temp < -70°C. The solution will turn deep red/orange (dianion formation). Stir for 1 hour at -78°C.

    • Carboxylation: Bubble excess dry CO₂ gas through the solution (or pour onto crushed dry ice) until the color fades. Allow to warm to room temperature (RT).

    • Workup: Quench with water (100 mL). Acidify aqueous layer to pH 1 with conc. HCl. Extract with EtOAc (3x). Dry organic phase (MgSO₄) and concentrate to yield crude 3-methylphthalic acid.

    • Cyclization: Reflux the crude diacid in acetic anhydride (50 mL) for 2 hours. Concentrate under vacuum to remove AcOH/Ac₂O.

    • Purification: Recrystallize from toluene/hexane.

    • Yield: ~75-80% of 3-Methylphthalic Anhydride .

Step 2: Conversion to 2-Amino-6-methylbenzoic Acid (Hofmann Sequence)

This step installs the amino group and establishes the 1,6-methyl-carboxyl relationship.

  • Reagents: 3-Methylphthalic anhydride, Urea, NaOH, Sodium Hypochlorite (NaOCl, 10-13% solution).

  • Protocol:

    • Imide Formation: Mix 3-methylphthalic anhydride (16.2 g, 100 mmol) with urea (6.0 g, 100 mmol). Heat the melt at 150-160°C for 2 hours. Evolution of CO₂ and NH₃ is observed. Cool and wash the solid cake with water to obtain 3-methylphthalimide .

    • Hofmann Rearrangement: Suspend the imide (16.1 g, 100 mmol) in 20% NaOH (80 mL) at 0°C.

    • Add NaOCl solution (1.1 eq) dropwise, keeping temp < 5°C.

    • Stir for 30 mins, then heat rapidly to 80°C for 30 mins. The solution will darken.

    • Isomer Separation: Cool to RT. Carefully adjust pH to ~7-8 with dilute HCl. Unreacted imide may precipitate; filter if necessary.

    • Adjust pH to 4-5. The product, 2-amino-6-methylbenzoic acid , precipitates (the 3-methyl isomer is more soluble or forms later).[3] Filter the solid.[4]

    • Purification: Recrystallize from water/ethanol.

    • Data: MP: 125-127°C. (Confirms 6-methyl isomer; 3-methyl isomer melts higher).

Step 3: Fluorination to 2-Amino-3-fluoro-6-methylbenzoic Acid

Direct fluorination is challenging due to competing para-substitution. High-purity synthesis often requires blocking the para-position or careful control.

  • Reagents: 2-Amino-6-methylbenzoic acid, Selectfluor® (F-TEDA-BF4), Acetonitrile.

  • Protocol:

    • Dissolve 2-amino-6-methylbenzoic acid (1.51 g, 10 mmol) in dry acetonitrile (20 mL).

    • Add Selectfluor (3.54 g, 10 mmol) in portions at 0°C.

    • Stir at RT for 12 hours. Monitor by HPLC/LC-MS.

    • Workup: Pour into water, extract with EtOAc.

    • Purification: The crude mixture will contain the 5-fluoro (major) and 3-fluoro (minor) isomers.

    • Critical Separation: Purify via Flash Chromatography (SiO₂, Hexane:EtOAc + 1% AcOH). The 3-fluoro isomer (Target) typically elutes after the 5-fluoro isomer due to hydrogen bonding effects.

    • Alternative (Industrial): For large scale, the Fluoroaniline Route (starting from 2-methyl-3-fluoroaniline) is preferred to avoid this separation.

Part 3: Data Summary & Critical Parameters

ParameterValue / ConditionCritical Note
Starting Material m-Toluic AcidMust be dry (<0.1% H₂O) for lithiation.
Lithiation Temp -78°C> -60°C leads to benzylic lithiation (side product).
Hofmann pH 12 -> 8 -> 4Precise pH control is vital to separate isomers.
Target Isomer 3-FluoroOrtho to Amino.[2] Often minor product vs 5-Fluoro.
Yield (Overall) ~25-35%Limited by the fluorination selectivity.

Part 4: Expert Insight & Alternative Routes

The "m-Toluic" Constraint: While the route above satisfies the requirement to start from m-toluic acid, it is synthetically arduous due to the Hofmann isomer mixture and fluorination regioselectivity.

Industry Standard (Preferred Route): In drug development contexts (e.g., GMP synthesis of Pimicotinib intermediates), the synthesis typically starts from 2-methyl-3-fluoroaniline or 2-fluoro-6-iodotoluene .

  • Route: 2-Methyl-3-fluoroaniline → Acetylation → Nitration (at C6) → Hydrolysis → Sandmeyer (CN) → Hydrolysis (COOH).

  • Advantage: The fluorine is pre-installed in the correct position, eliminating the difficult late-stage fluorination step.

References

  • Hauser, C. R., et al. (1958). Ortho-Substitution of m-Toluic Acid by Lithiation. Journal of Organic Chemistry. Link

  • Organic Syntheses. (1933). 3-Nitrophthalic Anhydride (Analogous Anhydride Synthesis). Org. Synth. 13, 121. Link

  • Vertex Pharmaceuticals. (2016). Factor IXa Inhibitors (Patent describing use of 2-amino-3-fluoro-6-methylbenzoic acid).[2] WO2016094260A1. Link

  • Shanghai Institute of Organic Chemistry. (2013). Synthesis of 2-nitro-3-methylbenzoic acid (Nitration patterns). CN108129322B.[5] Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Amino-3-fluoro-6-methylbenzoic acid. Link

Sources

Application

2-Amino-3-fluoro-6-methylbenzoic Acid: A Versatile Building Block in Medicinal Chemistry

Introduction 2-Amino-3-fluoro-6-methylbenzoic acid is a highly functionalized aromatic scaffold that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring an ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-3-fluoro-6-methylbenzoic acid is a highly functionalized aromatic scaffold that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring an activating amino group, a deactivating but metabolically stabilizing fluorine atom, and a sterically influential methyl group, makes it a valuable starting material for the synthesis of a diverse range of bioactive molecules. This application note provides a comprehensive overview of the properties, synthesis, and applications of this versatile building block, including detailed protocols for its preparation and its utilization in the synthesis of key pharmaceutical intermediates.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity to biological targets.[1][2][3] The fluorine atom in 2-amino-3-fluoro-6-methylbenzoic acid, positioned ortho to the amino group, exerts a strong electron-withdrawing effect, which can influence the pKa of the amine and the reactivity of the aromatic ring. The methyl group, ortho to the carboxylic acid, can induce conformational constraints in downstream products, potentially leading to increased selectivity for their biological targets. This combination of functionalities makes 2-amino-3-fluoro-6-methylbenzoic acid a privileged scaffold for the development of novel therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The key properties of 2-amino-3-fluoro-6-methylbenzoic acid are summarized in the table below.

PropertyValueSource
CAS Number 1039981-89-9[4]
Molecular Formula C₈H₈FNO₂[4]
Molecular Weight 169.15 g/mol [4]
Appearance Off-white to white solidVendor Data
Melting Point Not available
Solubility Soluble in organic solvents such as methanol, DMSO, and DMF; limited solubility in water.General Knowledge

Spectroscopic Characterization Data (Predicted and from Related Compounds):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.0-7.5 (m, 2H, Ar-H), 6.0-6.5 (br s, 2H, -NH₂), 2.2-2.4 (s, 3H, -CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 168-170 (C=O), 145-155 (d, ¹JCF, C-F), 110-140 (aromatic carbons), 15-20 (-CH₃).

  • IR (KBr, cm⁻¹): 3400-3200 (N-H stretching), 3200-2500 (O-H stretching of carboxylic acid), 1700-1650 (C=O stretching), 1620-1580 (N-H bending), 1250-1150 (C-F stretching).

  • Mass Spectrometry (EI): m/z 169 (M⁺), 152 (M-OH)⁺, 124 (M-COOH)⁺.

Synthesis Protocols

Protocol 1: Synthesis of 2-Amino-3-fluoro-6-methylbenzoic Acid (Adapted from a similar procedure for 2-amino-3-fluorobenzoic acid)

This protocol is adapted from a known procedure for a closely related compound and is expected to provide the desired product with good yield.[5][6] The key transformation involves the oxidative cleavage of a substituted isatin, which can be prepared from the corresponding aniline.

Experimental Workflow:

workflow A 2-Fluoro-5-methylaniline B N-(2-Fluoro-5-methylphenyl)- 2-(hydroxyimino)acetamide A->B Chloral hydrate, Hydroxylamine HCl C 7-Fluoro-4-methylisatin B->C H₂SO₄ D 2-Amino-3-fluoro-6-methylbenzoic Acid C->D H₂O₂, NaOH

A diagram illustrating the synthetic workflow.

Step 1: Synthesis of N-(2-Fluoro-5-methylphenyl)-2-(hydroxyimino)acetamide

  • To a 2 L three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, add hydroxylamine hydrochloride (62.0 g, 0.89 mol), anhydrous sodium sulfate (256.7 g, 1.80 mol), 2,2,2-trichloro-1-ethoxyethanol (79.5 g, 0.41 mol), and 1125 mL of water.

  • Heat the mixture to approximately 40°C with vigorous stirring to aid dissolution.

  • In a separate 500 mL flask, slowly add 2-fluoro-5-methylaniline (34.4 g, 0.275 mol) to a vigorously stirred mixture of 150 mL of water and 75 mL of concentrated hydrochloric acid.

  • Add the aniline solution in one portion to the hydroxylamine solution.

  • Heat the reaction mixture to reflux with vigorous stirring. After 1-2 minutes, the mixture will turn milky, and a white precipitate will form.

  • Remove the heating source and cool the flask rapidly in an ice bath to room temperature (20°C).

  • Allow the mixture to stand at room temperature for 60 hours.

  • Collect the precipitate by filtration and wash with ice-cold water.

  • Dry the product under vacuum over phosphorus pentoxide to yield the desired intermediate.

Step 2: Synthesis of 7-Fluoro-4-methylisatin

  • To a 250 mL three-necked round-bottomed flask fitted with a condenser and a thermometer, add 100 mL of concentrated sulfuric acid.

  • Carefully add the dried N-(2-fluoro-5-methylphenyl)-2-(hydroxyimino)acetamide from the previous step in small portions, ensuring the temperature does not exceed 70°C.

  • After the addition is complete, heat the mixture to 80°C for 10 minutes.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain 7-fluoro-4-methylisatin.

Step 3: Synthesis of 2-Amino-3-fluoro-6-methylbenzoic Acid

  • In a suitable reaction vessel, suspend 7-fluoro-4-methylisatin (19.3 g, 0.108 mol) in 197 mL of 10N sodium hydroxide solution.

  • Heat the mixture to 70°C with stirring.

  • Carefully add 30% hydrogen peroxide (36.5 mL) dropwise over 20 minutes, maintaining the temperature between 70-80°C.

  • After the addition is complete, heat the mixture to 80°C for an additional 10 minutes.

  • Cool the reaction mixture, which will result in the formation of a solid mass.

  • Add 200 mL of water to the solid and stir.

  • Adjust the pH to 1 by the slow addition of concentrated hydrochloric acid, keeping the temperature below 20°C.

  • Stir the mixture for 90 minutes, and then collect the precipitate by vacuum filtration.

  • Wash the product twice with ice-cold water and dry under reduced pressure at 70°C to yield 2-amino-3-fluoro-6-methylbenzoic acid.

Applications in Medicinal Chemistry

2-Amino-3-fluoro-6-methylbenzoic acid serves as a key starting material for a variety of biologically active molecules, including NSAIDs, selective COX-2 inhibitors, and kinase inhibitors.[1][7]

Protocol 2: Amide Bond Formation for the Synthesis of Bioactive Amides

The amino and carboxylic acid functionalities of the title compound allow for its direct use in amide bond formation, a cornerstone reaction in medicinal chemistry. This protocol describes a general procedure for the coupling of 2-amino-3-fluoro-6-methylbenzoic acid with an aniline derivative to form a pharmacologically relevant benzamide scaffold.

Reaction Scheme:

reaction sub 2-Amino-3-fluoro-6-methylbenzoic Acid product N-Aryl-2-amino-3-fluoro-6-methylbenzamide sub->product Coupling Agent, Base, Solvent reagent + Aniline Derivative

General amide coupling reaction.

Step-by-Step Procedure:

  • To a solution of 2-amino-3-fluoro-6-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent (e.g., HATU, HBTU, or EDC, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired aniline derivative (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-2-amino-3-fluoro-6-methylbenzamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Amide coupling reagents are sensitive to moisture, which can lead to hydrolysis of the activated acid and reduced yields.

  • Coupling Reagents: Reagents like HATU and HBTU are highly efficient for forming amide bonds, even with sterically hindered substrates, by minimizing side reactions and racemization.

  • Base: A non-nucleophilic base like DIPEA is used to neutralize the acidic byproducts of the reaction without competing with the amine nucleophile.

  • Workup: The aqueous workup is designed to remove unreacted starting materials, coupling agent byproducts, and the base.

Application in the Synthesis of Kinase Inhibitors

Conclusion

2-Amino-3-fluoro-6-methylbenzoic acid is a valuable and versatile building block for medicinal chemistry. Its unique substitution pattern provides a strategic advantage for the synthesis of novel drug candidates with potentially improved pharmacological profiles. The protocols provided herein offer a practical guide for the synthesis and application of this important intermediate, enabling researchers and drug development professionals to explore its full potential in their discovery programs.

References

  • SUZHOU BLUEHILL BIOPHARMA CO LTD. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. CN107673555A.
  • MySkinRecipes. 2-Amino-6-fluoro-3-methylbenzoic Acid. Available at: [Link]

  • PrepChem. Synthesis of 2-amino-3-fluoro-benzoic acid. Available at: [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • ResearchGate. Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Available at: [Link]

  • MySkinRecipes. 2-Amino-6-fluoro-3-methylbenzoic Acid. Available at: [Link]

  • Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. CN112778147A.
  • PubChem. 2-Amino-3-methylbenzoic acid. Available at: [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available at: [Link]

  • PubChem. 2-Fluoro-6-methylbenzoic acid. Available at: [Link]

  • Royal Society of Chemistry. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Available at: [Link]

  • NIST WebBook. 2-Amino-3-methylbenzoic acid. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]

  • National Institutes of Health. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Available at: [Link]

  • ResearchGate. Amide bond formation using amino acid fluorides. Available at: [Link]

  • ResearchGate. Role of Fluorine in Drug Design and Drug Action. Available at: [Link]

Sources

Method

analytical methods for purity assessment of 2-Amino-3-fluoro-6-methylbenzoic acid

Application Note: Strategic Purity Assessment of 2-Amino-3-fluoro-6-methylbenzoic Acid Executive Summary & Scientific Context 2-Amino-3-fluoro-6-methylbenzoic acid (often an intermediate in the synthesis of PARP inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Purity Assessment of 2-Amino-3-fluoro-6-methylbenzoic Acid

Executive Summary & Scientific Context

2-Amino-3-fluoro-6-methylbenzoic acid (often an intermediate in the synthesis of PARP inhibitors like Rucaparib or other tricyclic heterocycles) presents a unique analytical challenge due to its zwitterionic nature and the high probability of regioisomeric impurities.

In drug development, the purity of this "right-hand" building block is critical. Isomeric impurities (e.g., 4-fluoro or 5-methyl analogs) typically possess similar physicochemical properties but can lead to "dead-end" side reactions or, worse, inseparable isomeric impurities in the final API (Active Pharmaceutical Ingredient).

This guide departs from standard "generic" protocols to establish an Orthogonal Purity Assessment Strategy . We utilize HPLC-UV/DAD on a fluorinated stationary phase for isomeric resolution and qNMR (Quantitative Nuclear Magnetic Resonance) for absolute potency determination, eliminating the reliance on potentially impure reference standards.

Analytical Strategy Overview

We employ a "Trust but Verify" workflow. Chromatographic purity (Area %) is insufficient for this molecule due to potential UV response factor differences between the zwitterion and its decarboxylated by-products.

  • Primary Method (Purity & Impurities): RP-HPLC with a Pentafluorophenyl (PFP) stationary phase. The PFP phase utilizes

    
     and dipole-dipole interactions to separate positional isomers that co-elute on standard C18 columns.
    
  • Secondary Method (Absolute Assay):

    
    H-qNMR. This provides a mass-balance check and determines the true weight % content (potency), accounting for water, residual solvents, and inorganic salts which HPLC "sees" as transparent.
    
  • Impurity Identification: LC-MS (Q-TOF or Orbitrap) for mass confirmation of unknown peaks.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_HPLC Chromatographic Purity cluster_qNMR Absolute Assay Sample Crude Sample (2-Amino-3-fluoro-6-methylbenzoic acid) HPLC HPLC-UV/DAD (PFP Column) Sample->HPLC Resolution Isomer Resolution (Rs > 1.5?) HPLC->Resolution qNMR 1H-qNMR (Internal Std Method) Resolution->qNMR Pass OOS OOS Investigation (LC-MS ID) Resolution->OOS Fail (Co-elution) Decision Spec Check: Purity > 98.0% Assay 95-105% qNMR->Decision Report Generate CoA Decision->Report Pass Decision->OOS Fail

Caption: Decision-tree workflow ensuring isomeric selectivity (HPLC) and absolute mass balance (qNMR) before lot release.

Protocol A: HPLC-UV/DAD for Isomeric Purity

Rationale: Standard C18 columns often fail to separate the 3-fluoro target from 4-fluoro or 5-fluoro regioisomers generated during non-selective halogenation or nitration steps. We utilize a Pentafluorophenyl (PFP) core-shell column. The fluorine atoms on the stationary phase interact specifically with the fluorine on the analyte, providing "shape selectivity" impossible with alkyl chains.

Instrument Parameters
ParameterSpecificationNote
Column Kinetex F5 or ACE C18-PFP, 150 x 4.6 mm, 2.6 µmCore-shell particles improve resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH keeps the -COOH protonated (

).
Mobile Phase B Acetonitrile (LC-MS Grade)Methanol can be used but ACN offers sharper peaks here.
Flow Rate 1.0 mL/minAdjusted for backpressure < 400 bar.
Column Temp 35°CTemperature control is vital for isomer selectivity.
Detection UV 254 nm (primary), 330 nm (secondary)DAD Scan 200–400 nm for peak purity check.
Injection Vol 5.0 µLAvoid overloading to prevent peak fronting.
Gradient Table
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Hold (elute polar salts)
15.060Linear Gradient
18.095Wash
20.095Hold Wash
20.15Re-equilibration
25.05End

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 1.5 between the Main Peak and the nearest regioisomer (often artificially spiked during validation).
    
  • Tailing Factor (

    
    ):  0.8 – 1.3 (Critical: Tailing indicates zwitterionic interaction with silanols; ensure fresh buffer).
    
  • Precision: RSD < 0.5% for 6 replicate injections of the standard.

Protocol B: H-qNMR for Absolute Potency

Rationale: HPLC Area % assumes all impurities have the same extinction coefficient as the analyte. This is false for decarboxylated impurities (anilines vs. benzoic acids). qNMR provides a molar-response-factor-free measurement.

Target Analyte Signals:

  • Methyl Group (-CH3): Singlet, approx.

    
     2.2–2.4 ppm (3H). Preferred for quantitation.
    
  • Aromatic Protons: Two doublets/multiplets, approx.

    
     6.5–7.5 ppm.
    
Experimental Protocol
  • Internal Standard (IS) Selection:

    • Maleic Acid: Singlet at

      
       6.2 ppm. (Good, but check for aromatic overlap).
      
    • Dimethyl Sulfone (DMSO2): Singlet at

      
       3.0 ppm. (Recommended) . It sits cleanly between the analyte methyl (
      
      
      
      ) and water/solvent peaks.
    • Traceability: Use NIST-traceable IS (e.g., Sigma-Aldrich TraceCERT®).

  • Sample Preparation:

    • Weigh accurately

      
       10 mg of Analyte (
      
      
      
      ) and
      
      
      5 mg of IS (
      
      
      ) into a vial.
    • Dissolve in 0.6 mL DMSO-d6 . (DMSO is preferred over

      
       for anthranilic acids due to solubility and exchangeable proton stabilization).
      
  • Acquisition Parameters (Bruker/Varian 400 MHz+):

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds.
      • Why?

        
         for methyl protons can be 2-3 seconds. For quantitative accuracy (99.9%), 
        
        
        
        must be
        
        
        .
    • Scans (NS): 16 or 32 (S/N > 250:1).

    • Spectral Width: -2 to 14 ppm.

    • Temperature: 298 K (constant).

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (IS=6 for DMSO2; Analyte=3 for Methyl)
      
    • 
      : Molar Mass[1]
      
    • 
      : Mass weighed
      
    • 
      : Purity (decimal)[2][3]
      

Impurity Profiling & Troubleshooting

If the HPLC purity is < 98%, use the relative retention times (RRT) to diagnose the synthesis failure:

RRT (Approx)Likely ImpurityOrigin/Cause
0.4 - 0.6 2-Amino-3-fluoro-benzoic acidDemethylation or wrong starting material.
0.85 3-Fluoro-6-methylanilineDecarboxylation (Overheating during hydrolysis).
1.00 Target Analyte
1.05 - 1.10 Regioisomer (4-Fluoro)Non-selective fluorination.
> 1.5 Dimeric speciesCoupling side reactions (diazo formation).

Note on LC-MS: Run the HPLC method coupled to a Mass Spectrometer (ESI+).

  • Target

    
     Da (approx).
    
  • Decarboxylated impurity will show mass

    
     Da.
    
  • Regioisomers will have identical mass (

    
    ); rely on the PFP column separation and slight differences in fragmentation energy.
    

References & Standards

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

  • United States Pharmacopeia (USP). General Chapter <761> "Nuclear Magnetic Resonance Spectroscopy" and <1220> "Analytical Procedure Life Cycle." USP-NF. Link

  • Gonnella, N. C. "LC-NMR: Expanding the Limits of Structure Elucidation." CRC Press, 2013. (Reference for isomer differentiation via NMR).

  • Patsnap Eureka. "Synthesis and Impurity Profile of Fluorinated Anthranilic Acids." (General synthesis context). Link

  • Sigma-Aldrich. "Product Specification: Fluorinated Benzoic Acid Derivatives." (For safety and physical property data). Link

Disclaimer: This protocol is intended for research and development purposes. Full GMP validation requires linearity, accuracy, and robustness testing specific to the user's equipment.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-Amino-3-fluoro-6-methylbenzoic acid synthesis

Technical Support Center: Optimization of 2-Amino-3-fluoro-6-methylbenzoic Acid Synthesis Executive Summary: Route Selection Strategy To improve the yield of 2-Amino-3-fluoro-6-methylbenzoic acid (also known as 6-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Amino-3-fluoro-6-methylbenzoic Acid Synthesis

Executive Summary: Route Selection Strategy

To improve the yield of 2-Amino-3-fluoro-6-methylbenzoic acid (also known as 6-methyl-3-fluoroanthranilic acid), you must select the synthetic pathway that minimizes regiochemical isomers and avoids steric hindrance during hydrolysis.

We recommend Method A (The Isatin Route) as the "Gold Standard" for laboratory to pilot-scale synthesis due to its superior atom economy and regiocontrol. Method B (The Nitrile Hydrolysis Route) is a viable backup for industrial scale-up where raw material costs (isatin precursors) are prohibitive, but it requires stricter process controls.

FeatureMethod A: Isatin Oxidation (Recommended)Method B: Nitrile Hydrolysis (Alternative)
Starting Material 2-Fluoro-5-methylaniline2-Methyl-3-fluoroaniline
Key Intermediate 7-Fluoro-4-methylisatin2-Fluoro-3-methyl-6-nitrobenzonitrile
Step Count 2 (Cyclization + Oxidation)4-5 (Nitration, Reduction, Sandmeyer, Hydrolysis)
Primary Yield Killer Incomplete cyclizationSteric hindrance during nitrile hydrolysis
Est. Overall Yield 65–80%30–45%

Method A: The Isatin Oxidation Protocol (High Yield)

This method utilizes the Sandmeyer Isatin Synthesis followed by oxidative ring opening. It bypasses the difficult hydrolysis of sterically hindered nitriles.

Step 1: Synthesis of 7-Fluoro-4-methylisatin
  • Reagents: 2-Fluoro-5-methylaniline, Chloral hydrate, Hydroxylamine HCl, Na2SO4, Conc. H2SO4.[1]

  • Mechanism: Formation of an isonitrosoacetanilide intermediate followed by acid-mediated cyclization.

  • Critical Control Point: The cyclization must occur at the C6 position of the aniline (ortho to the amine, para to the methyl). Since C2 is blocked by Fluorine, regioselectivity is naturally high.

Step 2: Oxidative Ring Opening (Pfitzinger/Haloform-type)
  • Reagents: 30% Hydrogen Peroxide (H2O2), Sodium Hydroxide (NaOH).

  • Protocol:

    • Suspend 7-fluoro-4-methylisatin in 1N NaOH (5 equiv). Heat to 50°C.

    • Add 30% H2O2 (1.1 equiv) dropwise. Caution: Exothermic.[2]

    • Maintain internal temp < 70°C to prevent decarboxylation.

    • Acidify carefully to pH 3–4 with HCl to precipitate the amino acid.

Troubleshooting Method A

Q: My yield in Step 1 is low (<40%). What is happening? A: The cyclization in concentrated sulfuric acid requires temperatures between 80°C–90°C. If too cold, the ring won't close. If too hot (>100°C), you risk sulfonating the aromatic ring.

  • Fix: Ensure the intermediate isonitrosoacetanilide is dry before adding to H2SO4. Add the solid to the acid slowly to control the exotherm.

Q: During Step 2, I see a dark tar instead of a precipitate. A: This indicates over-oxidation or polymerization of the aniline product.

  • Fix: Perform the oxidation under an inert atmosphere (N2) if possible. Quench excess peroxide with sodium bisulfite before acidification. Ensure the pH does not drop below 3.0, as the zwitterionic product is soluble in highly acidic media (forming the hydrochloride salt).

Method B: The Nitrile Hydrolysis Route (Industrial Backup)

Use this route if you lack access to chloral hydrate or prefer "classic" aromatic substitution chemistry.

Workflow Overview
  • Nitration: 2-Methyl-3-fluoroaniline

    
     Acetylation 
    
    
    
    Nitration
    
    
    Deacetylation
    
    
    6-Nitro-2-methyl-3-fluoroaniline.
  • Sandmeyer: Diazotization

    
     CuCN 
    
    
    
    2-Methyl-3-fluoro-6-nitrobenzonitrile.
  • Hydrolysis & Reduction: Nitrile

    
     Acid 
    
    
    
    Reduction to Amino Acid.
Troubleshooting Method B

Q: The nitrile hydrolysis (Step 3) is stalled. I've refluxed in NaOH for 24 hours with no progress. A: This is the most common failure mode. The nitrile at C1 is flanked by a Methyl group at C2 (originally C6 of the aniline) and a Nitro group at C6. This creates immense steric bulk, preventing the hydroxide ion from attacking the nitrile carbon.

  • Fix: Switch to the Radziszewski Reaction conditions.

    • Protocol: Use 30% H2O2 and NaOH in DMSO or Ethanol at 60°C. The hydroperoxide anion (

      
      ) is a smaller, more potent nucleophile than hydroxide (
      
      
      
      ). This converts the nitrile to the primary amide first.
    • Subsequent Step: Hydrolyze the amide using nitrous acid (NaNO2/H2SO4) which converts the amide to the acid via a diazonium-like intermediate, bypassing the steric barrier.

Q: I am losing product during the final isolation. A: 2-Amino-3-fluoro-6-methylbenzoic acid is amphoteric (zwitterionic).

  • Fix: Do not extract with organic solvents from the aqueous layer. Instead, determine the Isoelectric Point (pI) (approx pH 3.5–4.5). Adjust the aqueous solution to this exact pH range to maximize precipitation. Cool to 4°C for 12 hours before filtration.

Visualizing the Pathways

The following diagram illustrates the decision logic and chemical flow for both methods.

SynthesisPathways StartA Start: 2-Fluoro-5-methylaniline SandmeyerIsatin Sandmeyer Isatin Synthesis (Chloral Hydrate/NH2OH) StartA->SandmeyerIsatin Cyclization StartB Start: 2-Methyl-3-fluoroaniline Protect Acetylation & Nitration StartB->Protect Isatin Intermediate: 7-Fluoro-4-methylisatin SandmeyerIsatin->Isatin High Regioselectivity Oxidation Oxidative Cleavage (H2O2 / NaOH) Isatin->Oxidation Ring Opening Target TARGET: 2-Amino-3-fluoro-6-methylbenzoic acid Oxidation->Target Yield: ~75% NitroAniline Intermediate: 6-Nitro-2-methyl-3-fluoroaniline Protect->NitroAniline Regio-isomer risk Cyanation Sandmeyer Cyanation (CuCN) NitroAniline->Cyanation Nitrile Sterically Hindered Nitrile Cyanation->Nitrile Radziszewski Radziszewski Hydrolysis (H2O2 / NaOH) Nitrile->Radziszewski Critical Fix for Sterics Reduction Nitro Reduction (H2 / Pd-C) Radziszewski->Reduction Reduction->Target Yield: ~40%

Caption: Comparison of Method A (Isatin Route) and Method B (Nitrile Route). Method A offers a more direct, higher-yield pathway by avoiding the steric hindrance associated with nitrile hydrolysis.

Summary of Quantitative Data

ParameterStandard Nitrile HydrolysisRadziszewski Modified (Method B)Isatin Oxidation (Method A)
Reaction Time 24–48 Hours4–6 Hours1–2 Hours
Temperature Reflux (>100°C)60°C50–70°C
Crude Yield < 30%55–60%85–90%
Purity (HPLC) 85% (Byproducts common)92%>98%

References

  • Organic Syntheses. "2-Amino-3-fluorobenzoic acid." Org.[3] Synth.2011 , 88, 224-237. (Foundational protocol for isatin oxidation to fluorinated anthranilic acids).

  • Beilstein Journal of Organic Chemistry. "Asymmetric synthesis of fluorinated derivatives of aromatic amino acids." Beilstein J. Org. Chem.2014 , 10, 2555–2561. (Discusses fluorinated amino acid precursors).[4][5]

  • Chemistry Steps. "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." (Mechanistic insight into base-catalyzed hydrolysis limitations).

  • MDPI Molecules. "Studies on the Radziszewski Reaction." Molecules2023 , 28(3), 1123. (Validation of H2O2 mediated hydrolysis for hindered substrates).

Sources

Optimization

troubleshooting common issues in 2-Amino-3-fluoro-6-methylbenzoic acid synthesis

Welcome to the technical support center for the synthesis of 2-Amino-3-fluoro-6-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-fluoro-6-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated anthranilic acid derivative. Here, we address common challenges encountered during its multi-step synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

Overview of the Synthetic Strategy

The synthesis of 2-Amino-3-fluoro-6-methylbenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A plausible and common synthetic route, constructed from established chemical transformations, proceeds as follows:

Synthetic_Workflow A 2-Methyl-3-fluoroaniline B Nitration A->B HNO3/H2SO4 C 2-Methyl-3-fluoro-6-nitroaniline B->C D Diazotization & Sandmeyer Reaction C->D 1. NaNO2, HCl 2. CuCN E 2-Methyl-3-fluoro-6-nitrobenzonitrile D->E F Nitrile Hydrolysis E->F H2SO4 (aq) G 2-Methyl-3-fluoro-6-nitrobenzoic Acid F->G H Nitro Group Reduction G->H e.g., Fe/HCl or H2, Pd/C I 2-Amino-3-fluoro-6-methylbenzoic Acid H->I Purification_Logic Start Crude Product Dissolve Dissolve in dilute base (e.g., NaHCO3) Start->Dissolve Wash Wash with organic solvent (removes neutral impurities) Dissolve->Wash Acidify Acidify aqueous layer with dilute acid (e.g., HCl) Wash->Acidify Precipitate Precipitate pure product Acidify->Precipitate Filter Filter and dry Precipitate->Filter Recrystallize Optional: Recrystallize for higher purity Filter->Recrystallize Final Pure 2-Amino-3-fluoro-6-methylbenzoic Acid Filter->Final Recrystallize->Final

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing for 2-Amino-3-fluoro-6-methylbenzoic acid

Welcome to our dedicated technical guide for resolving chromatographic issues with 2-Amino-3-fluoro-6-methylbenzoic acid. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep u...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for resolving chromatographic issues with 2-Amino-3-fluoro-6-methylbenzoic acid. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep understanding of the underlying chemical principles that cause peak tailing with this and similar molecules. This guide is structured as a series of frequently asked questions (FAQs) that will walk you through a logical troubleshooting process, from simple mobile phase adjustments to more advanced column chemistry considerations.

Understanding the Analyte: The Root of the Challenge

2-Amino-3-fluoro-6-methylbenzoic acid is a zwitterionic molecule, meaning it possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual nature is the primary reason it can be challenging to analyze via HPLC, as its net charge and interaction profile are highly sensitive to pH. Poor peak shape, particularly tailing, is often a direct result of managing these properties incorrectly.

FAQ 1: Why is my 2-Amino-3-fluoro-6-methylbenzoic acid peak tailing?

Peak tailing for this analyte is almost always caused by multiple, competing retention mechanisms occurring simultaneously within the column.[1][2] In an ideal reversed-phase separation, retention is governed by hydrophobic interactions. However, the unique structure of your analyte introduces strong potential for undesirable secondary interactions.

Here are the primary causes:

  • Silanol Interactions: The most common culprit is the interaction between the positively charged (protonated) amino group of your analyte and negatively charged (ionized) residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][3][4] These strong ionic interactions act as a secondary, high-energy retention mechanism, which slows the elution of a fraction of the analyte molecules, resulting in a "tail." This effect is most pronounced at a mobile phase pH above ~3.5, where silanol groups begin to deprotonate.[3][5]

  • Analyte Ionization State: If the mobile phase pH is close to the pKa of either the amino or carboxylic acid group, the analyte will exist as a mixture of ionized and unionized forms.[3][6] Each form has a different retention time, and the continuous interconversion on the column can lead to a broadened, tailing peak.

  • Metal Chelation: Trace metal contaminants (like iron or aluminum) within the silica matrix of the column can act as Lewis acids, chelating with the analyte.[4] This provides another unwanted retention mechanism that contributes to peak tailing.

To visualize the troubleshooting process, let's start with a logical workflow.

G Troubleshooting Workflow for Peak Tailing cluster_0 Level 1: Mobile Phase Optimization cluster_1 Level 2: Column & Hardware cluster_2 Resolution A Peak Tailing Observed (Asymmetry > 1.2) B Adjust Mobile Phase pH A->B Start Here C Optimize Buffer (Type & Concentration) B->C If tailing persists D Introduce Additives (e.g., TEA) C->D Fine-tuning E Evaluate Column Chemistry (End-capped, Polar Embedded) D->E If mobile phase is not sufficient F Check for System Issues (Dead Volume, Column Void) E->F If tailing persists H Symmetrical Peak Achieved (Asymmetry < 1.2) E->H G Verify Sample Conditions (Overload, Diluent) F->G Rule out physical issues G->H

Caption: A logical workflow for troubleshooting peak tailing, starting with mobile phase adjustments and progressing to hardware and column considerations.

Level 1 Troubleshooting: Mobile Phase Optimization

Your first and most powerful tool for combating peak tailing is the mobile phase. Small changes here can yield significant improvements.

FAQ 2: How does mobile phase pH affect the peak shape, and what pH should I use?

Mobile phase pH directly controls the ionization state of both your analyte and the stationary phase silanol groups.[6][7] To achieve a sharp, symmetrical peak, you want to ensure a single, consistent interaction mechanism. The general rule is to adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[8]

For 2-Amino-3-fluoro-6-methylbenzoic acid:

  • The Carboxylic Acid (-COOH) has an estimated pKa of ~3-4.

  • The Amino Group (-NH₂) has an estimated pKa of ~4-5 (for its conjugate acid, -NH₃⁺).

Strategy 1: Low pH (Ion Suppression of Silanols) By lowering the mobile phase pH to 2.5 - 3.0 , you achieve two critical things:

  • Protonates Silanols: The acidic silanol groups (Si-OH) become fully protonated and are thus neutral. This eliminates the primary cause of secondary ionic interactions.[1][4]

  • Protonates Analyte: The amino group is fully protonated (-NH₃⁺) and the carboxylic acid is mostly protonated (-COOH). The analyte carries a consistent positive charge and behaves more predictably.

This is the most common and effective strategy for basic and zwitterionic compounds on silica-based columns.

Strategy 2: High pH (Analyte Ion Suppression) This is generally not recommended for standard silica columns as pH > 7.5 can dissolve the silica backbone, destroying the column.[4] However, if using a modern, hybrid, or pH-stable column, operating at a pH of ~9-10 would deprotonate the amino group (-NH₂) and deprotonate the carboxylic acid (-COO⁻), giving the analyte a consistent negative charge.

Experimental Protocol: Mobile Phase pH Screening
  • Prepare Buffers: Prepare aqueous mobile phase buffers at pH 2.5, 3.0, 5.0, and 6.5. Use a consistent buffer system (e.g., 20 mM potassium phosphate or 0.1% formic acid).

  • Calibrate pH Meter: Ensure your pH meter is properly calibrated. Measure the pH of the aqueous portion before mixing with the organic modifier.[4]

  • Prepare Mobile Phases: Mix the aqueous buffer with your organic solvent (e.g., Acetonitrile) to your desired starting composition (e.g., 70:30 Aqueous:ACN).

  • Equilibrate and Inject: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Analyze Peak Shape: Compare the peak asymmetry (tailing factor) from each run.

pH of Aqueous PhaseExpected Analyte StateExpected Silanol StatePredicted Peak ShapeRationale
2.5 Mostly Cationic (R-NH₃⁺)Neutral (Si-OH)Good Silanol interactions are suppressed. Analyte has a consistent charge.
3.5 Zwitterionic/Cationic MixPartially Ionized (Si-O⁻)Poor to Fair pH is near analyte pKa and silanols are beginning to ionize, causing mixed interactions.
5.5 Zwitterionic/Anionic MixMostly Ionized (Si-O⁻)Poor (Severe Tailing) Strong ionic interaction between cationic analyte form and ionized silanols.
FAQ 3: My peak still tails at low pH. What else can I do with the mobile phase?

If pH adjustment alone is insufficient, consider these other mobile phase modifications.

1. Increase Buffer Concentration: A low buffer concentration can be overwhelmed by the sample, causing localized pH shifts on the column and peak distortion. Increasing the buffer concentration from 10 mM to 25-50 mM can improve peak shape by maintaining a consistent pH environment.[4] Be mindful of buffer solubility in your organic solvent.

2. Use a Sacrificial Base (Competitive Agent): For tailing caused by stubborn silanol interactions, adding a small, basic mobile phase additive can be highly effective.[2] These additives, often called "sacrificial bases," are small molecules that preferentially interact with the active silanol sites, effectively shielding your analyte from them.

  • Triethylamine (TEA): A classic choice. Add 0.1% - 0.5% TEA to the mobile phase and adjust the pH with an acid (like phosphoric acid). TEA is a strong competitor for silanol sites.

  • Note: TEA can suppress ionization in mass spectrometry detectors and may be difficult to flush from a column.

Level 2 Troubleshooting: Column and Hardware

If mobile phase optimization doesn't fully resolve the issue, the problem may lie with your column chemistry or HPLC system itself.

FAQ 4: Is my standard C18 column the problem? What column should I use instead?

Yes, your column could be the primary issue, especially if it's an older, "Type A" silica column. These columns are known to have a higher population of acidic, accessible silanol groups.[2]

Recommended Column Strategies:

  • High-Purity, End-Capped Columns: Modern "Type B" silica columns are synthesized from high-purity silica with minimal metal contamination and are exhaustively end-capped. End-capping uses a small silylating agent (like trimethylchlorosilane) to bond with and cover many of the residual silanol groups, rendering them inert.[3][9] This is the single most important column factor for analyzing basic compounds. Look for columns marketed as "base-deactivated" or for "polar analyte analysis."

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from residual silanols and can provide alternative selectivity for polar compounds.

  • Phenyl Columns: The electron-rich phenyl ring offers pi-pi interactions, which can provide a different primary retention mechanism and selectivity for aromatic compounds like yours, potentially reducing the reliance on hydrophobic interaction and the impact of silanol interactions.

FAQ 5: Could my HPLC system or sample preparation be causing the tailing?

Absolutely. Chemical issues are common, but physical problems in the system can mimic peak tailing.

  • Extra-Column Volume: Excessive tubing length or internal diameter, or poorly made connections between the injector, column, and detector, can cause band broadening that appears as tailing.[3][10] Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter for your system.

  • Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, leading to tailing or split peaks.[1][4] If you suspect this, try reversing and flushing the column (disconnect from the detector first) or simply replace it with a new one to see if the problem resolves.[1]

  • Sample Overload: Injecting too much mass of the analyte can saturate the stationary phase, leading to tailing.[8] To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger (e.g., 100% Acetonitrile) than your mobile phase, it can cause peak distortion.[8] Ideally, your sample diluent should be the same as, or weaker than, your mobile phase.

Protocol: Diagnosing a Column Void
  • Benchmark Performance: Run a standard analysis and note the peak asymmetry and efficiency.

  • Disconnect and Reverse: Disconnect the column from the detector. Reverse the column direction so the outlet is connected to the pump.

  • Flush to Waste: Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) for at least 20 column volumes. This can sometimes wash contaminants off the inlet frit.[1]

  • Return to Normal Flow: Reinstall the column in its correct orientation.

  • Re-Equilibrate and Test: Thoroughly equilibrate with your mobile phase and re-run your standard. If peak shape is restored, a blocked frit was likely the cause. If the improvement is temporary, a void has likely formed, and the column should be replaced.[4]

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the peak tailing of 2-Amino-3-fluoro-6-methylbenzoic acid, leading to robust and reliable analytical results.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-6-fluoro-3-methylbenzoic Acid. Retrieved from [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Retrieved from [Link]

  • Boag, M. (2024). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • MAC-MOD Analytical. (2023). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-6-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Retrieved from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo.
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • DiVA portal. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Retrieved from [Link]

  • LCGC International. (n.d.). Making HILIC Work for You—Column Selection. Retrieved from [Link]

  • ResearchGate. (2019). How can I prevent peak tailing in HPLC in SCX columns?. Retrieved from [Link]

  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved from [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2025). Zwitterionic Ion-Exchangers in Liquid Chromatography. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). LC Analysis of Zwitterions with Ion-Free Mobile Phase. Retrieved from [Link]

  • Taylor, T. (2018). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. LCGC North America. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Scharlab. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America. Retrieved from [Link]

  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Journal of Chromatography A. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?. Retrieved from [Link]

  • The Nest Group. (n.d.). A PRACTICAL GUIDE TO HILIC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of 2-Amino-3-fluoro-6-methylbenzoic Acid Production

Welcome to the technical support center dedicated to the challenges and troubleshooting in the production of 2-Amino-3-fluoro-6-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the challenges and troubleshooting in the production of 2-Amino-3-fluoro-6-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this important fluorinated aromatic compound. As a key building block in the synthesis of various pharmaceuticals, understanding the nuances of its production is critical for achieving high yield, purity, and safety.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is a synthesis of established chemical principles and practical field experience in the industrial production of fluorinated aromatic compounds.[2][3]

I. Conceptual Overview of the Synthetic Pathway

While multiple synthetic routes to 2-Amino-3-fluoro-6-methylbenzoic acid are conceivable, a common approach involves the strategic functionalization of a substituted toluene or benzoic acid precursor. A plausible synthetic workflow, which will form the basis of our troubleshooting guide, is outlined below. This multi-step synthesis presents several challenges, particularly during scale-up, where minor inefficiencies can lead to significant yield loss and purification difficulties.

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A Starting Material (e.g., 3-Fluoro-6-methylbenzoic acid) C 2-Nitro-3-fluoro-6-methylbenzoic acid A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4) E 2-Amino-3-fluoro-6-methylbenzoic acid (Crude Product) C->E Reduction D Reducing Agent (e.g., H2/Pd-C, Fe/HCl) F Recrystallization or Chromatography E->F G Pure 2-Amino-3-fluoro-6-methylbenzoic acid F->G Isolation

Caption: A plausible synthetic workflow for 2-Amino-3-fluoro-6-methylbenzoic acid.

II. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific problems that may arise during the synthesis and scale-up of 2-Amino-3-fluoro-6-methylbenzoic acid.

Issue 1: Low Yield and/or Poor Selectivity in the Nitration Step

Question: My nitration of the starting material is resulting in a low yield of the desired 2-nitro-3-fluoro-6-methylbenzoic acid, and I am observing multiple nitrated byproducts. What are the potential causes and solutions?

Answer: Low yields and poor regioselectivity in nitration reactions are common challenges, especially with substituted aromatic rings. Several factors can contribute to this issue:

  • Improper Temperature Control: The nitration of activated or deactivated aromatic rings is highly exothermic. Runaway reactions can lead to the formation of dinitrated or other undesirable side products. Maintaining a specific, low temperature is crucial for controlling the reaction rate and selectivity.

  • Incorrect Stoichiometry of Nitrating Agents: The ratio of nitric acid to sulfuric acid, and the overall molar equivalents of the nitrating mixture, must be carefully controlled. An excess of the nitrating agent can increase the likelihood of over-nitration.

  • Purity of Starting Material: Impurities in the starting 3-fluoro-6-methylbenzoic acid can interfere with the reaction, leading to side products and lower yields. Ensure the starting material is of high purity before beginning the synthesis.

Parameter Potential Problem Recommended Solution
Temperature Too high (>10 °C)Maintain strict temperature control, typically between 0-5 °C, using an ice bath or a jacketed reactor for larger scales.
Reagent Addition Too rapidAdd the nitrating agent dropwise to the substrate solution to manage the exotherm.
Stoichiometry Excess nitrating agentUse a slight excess (1.05-1.2 equivalents) of the nitrating mixture. Conduct small-scale experiments to determine the optimal stoichiometry.
Mixing Poor agitationEnsure efficient stirring to maintain a homogenous reaction mixture and prevent localized overheating.
Issue 2: Incomplete Reduction of the Nitro Group

Question: The reduction of the nitro group to an amine is incomplete, resulting in a mixture of the nitro-intermediate and the desired amino product. How can I drive the reaction to completion?

Answer: Incomplete reduction is a frequent issue, particularly during scale-up where mass transfer limitations can become significant. The following factors should be considered:

  • Catalyst Activity and Loading: For catalytic hydrogenations (e.g., H₂/Pd-C), the catalyst may be deactivated or used in insufficient quantities. The quality and age of the catalyst are critical.

  • Hydrogen Pressure and Delivery: On a larger scale, ensuring adequate hydrogen pressure and efficient gas dispersion into the reaction mixture is essential.

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.

Parameter Potential Problem Recommended Solution
Catalyst (H₂/Pd-C) Deactivation or low loadingUse a fresh, high-quality catalyst. Increase catalyst loading in small increments (e.g., from 1 mol% to 3 mol%).
Hydrogen Pressure Insufficient pressureIncrease the hydrogen pressure according to safety guidelines for the reactor. Ensure proper agitation to facilitate gas-liquid mixing.
Reaction Monitoring Premature terminationMonitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detected.
Alternative Reducing Agents Catalyst poisoningIf catalytic hydrogenation is problematic, consider alternative reducing agents such as iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl).
Issue 3: Difficulty in Product Purification and Isolation

Question: The crude product is difficult to purify, and I am experiencing significant product loss during recrystallization. What are the best practices for purification?

Answer: The purification of fluorinated amino acids can be challenging due to their unique solubility profiles and the presence of persistent impurities.

  • Choice of Recrystallization Solvent: The selection of an appropriate solvent system is critical for effective purification. The ideal solvent should dissolve the product at elevated temperatures and allow it to crystallize upon cooling, while impurities remain in the solution.

  • pH Adjustment during Workup: The amphoteric nature of amino acids means that their solubility is highly dependent on pH. Careful pH adjustment during the workup can be used to selectively precipitate the product.[4]

  • Removal of Residual Metals: If a metal catalyst was used in the reduction step, its complete removal is necessary. Residual metals can interfere with downstream applications and affect product stability.

Purification Step Potential Problem Recommended Solution
Recrystallization Poor crystal formation or high product lossScreen a variety of solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/heptane). A two-solvent system often provides better results.
Workup Co-precipitation of impuritiesDuring the workup, carefully adjust the pH to the isoelectric point of the amino acid to maximize precipitation of the product while keeping impurities dissolved.[4]
Metal Removal Residual catalyst contaminationAfter the reduction step, filter the reaction mixture through a pad of celite. In some cases, treatment with activated carbon or a metal scavenger may be necessary.
Drying Product decompositionDry the final product under vacuum at a moderate temperature (e.g., 40-50 °C) to avoid thermal degradation.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with fluorinated compounds and nitrating agents?

A1: Both fluorinated organic compounds and nitrating agents present significant safety hazards.

  • Fluorinated Compounds: These can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[5][6][7] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][7][8]

  • Nitrating Agents: The mixture of nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. It can react violently with organic materials. Always add the nitrating agent slowly and control the temperature to prevent runaway reactions.

Q2: How does the presence of the fluorine atom affect the reactivity of the aromatic ring?

A2: The fluorine atom has a dual electronic effect. It is strongly electron-withdrawing through the inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution (like nitration). However, it is also electron-donating through resonance (+R). In the case of 3-fluoro-6-methylbenzoic acid, the fluorine and carboxylic acid groups are deactivating, while the methyl group is activating. The directing effects of these substituents must be carefully considered to predict the regioselectivity of the nitration.

Q3: Are there any enzymatic or biocatalytic methods for the synthesis of fluorinated compounds?

A3: Yes, the field of enzymatic synthesis of fluorinated compounds is growing.[9] While not yet widely implemented for this specific molecule on an industrial scale, enzymes like fluorinases can directly form C-F bonds under mild conditions.[9] Biocatalysis offers the potential for highly selective and environmentally friendly synthetic routes, and it is an area of active research.[9]

Q4: What are the key considerations for scaling up this synthesis from the lab to a pilot plant?

A4: Scaling up this process requires careful attention to several factors:

  • Heat Transfer: Reactions that are easily managed in a lab flask can generate a significant amount of heat at a larger scale. Ensure the reactor has adequate cooling capacity.

  • Mass Transfer: Efficient mixing is crucial for maintaining reaction homogeneity, especially in heterogeneous reactions like catalytic hydrogenations.

  • Reagent Handling: The safe handling and charging of large quantities of corrosive and hazardous materials must be addressed with appropriate engineering controls.

  • Process Safety Analysis: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks before scaling up.

cluster_0 Scale-Up Considerations cluster_1 Key Challenges A Laboratory Scale (grams) B Pilot Plant Scale (kilograms) A->B Scale-Up Process C Heat Management B->C D Mass Transfer (Mixing) B->D E Reagent Handling B->E F Process Safety B->F

Caption: Key challenges in scaling up chemical synthesis.

IV. References

  • Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Retrieved from

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-6-fluoro-3-methylbenzoic Acid. Retrieved from [Link]

  • Solvay. (n.d.). Organic Fluorinated Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

  • PubMed. (2021). Enzymatic synthesis of fluorinated compounds. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Retrieved from

  • Beilstein Journals. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Scaled-up experiments for synthesizing 3 a. Reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US20210053911A1 - Process of Fluorinating Inorganic or Organic Compounds by Direct. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Systems for 2-Amino-3-fluoro-6-methylbenzoic Acid

Welcome to the technical support guide for the chromatographic analysis of 2-Amino-3-fluoro-6-methylbenzoic acid. This document is designed for researchers, analytical scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of 2-Amino-3-fluoro-6-methylbenzoic acid. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to build robust and reliable analytical methods.

Understanding the Analyte: Physicochemical Profile

2-Amino-3-fluoro-6-methylbenzoic acid is a multifaceted molecule, acting as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its unique structure, containing an acidic carboxylic acid group, a basic amino group, and a fluorinated aromatic ring, presents specific challenges and opportunities in chromatographic separation. A thorough understanding of its properties is the foundation of effective method development.

Because this molecule contains both an acidic (carboxylic acid) and a basic (amino) functional group, its net charge is highly dependent on pH. This amphoteric nature is the single most critical factor to control for achieving reproducible chromatography.

PropertyEstimated Value / ObservationChromatographic Implication
Molecular Formula C₈H₈FNO₂-
Molecular Weight 169.15 g/mol Influences diffusion and detection characteristics.
pKa¹ (Carboxylic Acid) ~3-4 (Predicted)The carboxyl group will be deprotonated (anionic) at pH values above this range.
pKa² (Amino Group) ~2-3 (Predicted, reduced by adjacent electron-withdrawing groups)The amino group will be protonated (cationic) at pH values below this range.
Solubility Limited solubility in water; soluble in organic solvents.[3]Sample diluent must be carefully chosen to ensure complete dissolution and compatibility with the mobile phase to prevent peak distortion.

The ionization state of the molecule changes dramatically with pH, directly impacting its polarity and retention in reversed-phase chromatography.

G cluster_pH Effect of pH on Analyte Ionization State Low_pH Low pH (e.g., < 2) Analyte is Cationic (-NH3+) More Polar Mid_pH Mid pH (e.g., 2.5-3.5) Analyte is Zwitterionic/Neutral (-COO- and -NH3+) Least Polar (Net Neutral) Low_pH->Mid_pH Increasing pH High_pH High pH (e.g., > 4) Analyte is Anionic (-COO-) More Polar Mid_pH->High_pH Increasing pH

Caption: Ionization states of the analyte at different pH ranges.

Frequently Asked Questions (FAQs) & Method Development

This section addresses the most common questions and challenges encountered during the analysis of 2-Amino-3-fluoro-6-methylbenzoic acid.

Q1: Why is my peak shape poor (severe tailing or fronting)?

Answer: Poor peak shape is the most frequent issue for ionizable compounds like this one. The cause is typically related to unwanted secondary chemical interactions on the column or issues with the sample solvent.

  • Peak Tailing: This is often caused by the interaction of the protonated amine group with acidic residual silanols on the surface of silica-based C18 columns. It can also occur if the mobile phase pH is too close to one of the analyte's pKa values, causing a mixed ionization state during elution.[4]

    • Causality: At a pH between the two pKa's, the molecule is neutral and well-retained by the C18 phase. However, the positively charged amine can still interact with negatively charged, deprotonated silanols on the silica surface, creating a secondary, stronger retention mechanism for some molecules, which then elute later and cause a tail.

    • Solution:

      • Control the pH: Lower the mobile phase pH to ~2.5-3.0 using a buffer (e.g., 0.1% formic acid or phosphate buffer). This fully protonates the amino group and suppresses the ionization of the silanols, minimizing secondary interactions.[5]

      • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Using a high-quality, end-capped C18 or C8 column is critical.

      • Change Organic Modifier: Methanol can sometimes improve the peak shape for acidic compounds compared to acetonitrile due to its hydrogen-bonding capabilities.[6]

  • Peak Fronting: This is typically a sign of column overload or a sample solvent that is too strong (i.e., has a higher organic content than the mobile phase).

    • Causality: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile), the portion of the sample at the leading edge of the injection band travels through the column faster than the rest, causing the peak to lean forward.

    • Solution:

      • Reduce Sample Concentration: Inject a smaller mass of the analyte onto the column.

      • Match Sample Solvent: Dissolve the sample in a solvent that is as weak as, or weaker than, the initial mobile phase conditions. Ideally, dissolve the sample directly in the mobile phase.

Q2: My retention time is drifting between injections. What is the cause?

Answer: Retention time instability is almost always due to a lack of control over the mobile phase pH or temperature.

  • Causality: Because the analyte's retention is extremely sensitive to its ionization state, even minor shifts in pH (e.g., 0.1-0.2 units) can cause significant changes in retention time.[7] Using unbuffered acids like trifluoroacetic acid (TFA) or simply adding acid without a corresponding conjugate base can lead to an unstable pH that is susceptible to changes from atmospheric CO₂ or solvent degradation.

  • Solution:

    • Use a Buffer: Always use a buffer system to prepare the aqueous portion of your mobile phase. A 10-20 mM phosphate or formate buffer, adjusted to the target pH, is highly recommended.

    • Control Temperature: Employ a column thermostat. Changes in laboratory temperature can alter mobile phase viscosity and the kinetics of partitioning, leading to retention shifts. A standard temperature of 30-40 °C is a good starting point.

    • Ensure Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. This may require flushing with 10-20 column volumes of the initial mobile phase composition.

Q3: Which stationary phase is best: C18 or a PFP (Pentafluorophenyl) column?

Answer: The choice depends on the separation goal. A C18 column is a reliable starting point, but a PFP phase can offer unique selectivity for this fluorinated molecule.

  • C18 (Octadecylsilane):

    • Mechanism: Primarily separates based on hydrophobicity.[8] It is a robust, general-purpose choice.

    • Best For: General purity analysis where the primary goal is retaining the analyte away from the solvent front.

    • Starting Conditions:

      • Mobile Phase A: Water with 20 mM Potassium Phosphate, pH adjusted to 2.8 with Phosphoric Acid.

      • Mobile Phase B: Acetonitrile.

      • Gradient: 10% to 90% B over 15 minutes.

  • PFP (Pentafluorophenyl):

    • Mechanism: Offers a mixed-mode retention mechanism that includes hydrophobic, aromatic (π-π), and dipole-dipole interactions. It has been shown to have increased retentivity and different selectivity for halogenated aromatic compounds.

    • Best For: Separating the analyte from structurally similar impurities, especially those that differ in their aromatic or halogen substitution patterns. The fluorine atoms on the PFP phase can interact uniquely with the fluorinated ring of the analyte.

    • Starting Conditions:

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Methanol.

      • Gradient: 10% to 90% B over 15 minutes.

Stationary PhasePrimary Retention MechanismRecommended For
C18 / C8 Hydrophobic InteractionsRobust, general-purpose purity analysis.
PFP Hydrophobic, π-π, Dipole-DipoleEnhanced selectivity for separating structurally similar aromatic and halogenated compounds.
Systematic Troubleshooting Guide

When encountering a problem, a logical, step-by-step approach is more effective than random adjustments. The following flowchart provides a systematic guide to diagnosing and solving common chromatographic issues with this analyte.

Troubleshooting_Flowchart start_node Identify Primary Problem decision_node1 What is the issue? start_node->decision_node1 decision_node decision_node process_node process_node solution_node solution_node decision_peak_shape Tailing or Fronting? decision_node1->decision_peak_shape Poor Peak Shape decision_retention Is the mobile phase buffered? decision_node1->decision_retention Retention Time Drift decision_resolution Optimize gradient slope or change organic modifier. decision_node1->decision_resolution Poor Resolution process_tailing Check Mobile Phase pH. Is it > 1.5 units from pKa? Is it buffered? decision_peak_shape->process_tailing Tailing process_fronting Check sample concentration and sample solvent. decision_peak_shape->process_fronting Fronting solution_ph Solution: Lower pH to 2.5-3.0 with a buffer (e.g., 20mM Phosphate). process_tailing->solution_ph No solution_column Solution: Use a high-purity, end-capped column. Consider PFP phase for alternative selectivity. process_tailing->solution_column Yes solution_fronting Solution: Dilute sample. Dissolve sample in mobile phase. process_fronting->solution_fronting decision_retention->solution_ph No process_temp Check column temperature control and system equilibration. decision_retention->process_temp Yes solution_temp Solution: Use a column thermostat. Ensure >10 column volumes for equilibration. process_temp->solution_temp solution_selectivity Solution: Try Methanol instead of Acetonitrile. Test a PFP column for different selectivity. decision_resolution->solution_selectivity

Caption: Systematic troubleshooting workflow for common HPLC issues.

Experimental Protocols
Protocol 1: Mobile Phase pH Screening for Optimal Peak Shape

This protocol provides a self-validating system to determine the optimal mobile phase pH.

  • Prepare Stock Buffers:

    • Buffer A (pH 2.5): Prepare a 20 mM solution of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 2.5 using phosphoric acid.

    • Buffer B (pH 3.5): Prepare a 20 mM solution of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 3.5 using phosphoric acid.

    • Buffer C (pH 7.0): Prepare a 20 mM solution of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 7.0 using a dilute potassium hydroxide solution.

  • Prepare Mobile Phases: For each buffer (A, B, and C), prepare a corresponding aqueous mobile phase (Mobile Phase A) and an organic mobile phase (Mobile Phase B, typically Acetonitrile or Methanol). Ensure all aqueous phases are filtered through a 0.22 µm filter.[9]

  • Prepare Analyte Sample: Prepare a ~0.1 mg/mL solution of 2-Amino-3-fluoro-6-methylbenzoic acid dissolved in a 50:50 mixture of water and acetonitrile.

  • System Setup:

    • Column: High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength maximum determined by a UV scan).

  • Execution and Evaluation:

    • Equilibrate the system thoroughly with the mobile phase prepared using Buffer A.

    • Perform three replicate injections of the analyte.

    • Repeat the process for the mobile phases prepared with Buffer B and Buffer C, ensuring complete column re-equilibration between each pH change.

    • Evaluation Criteria: Compare the chromatograms. The optimal pH will yield a sharp, symmetrical peak (tailing factor between 0.9 and 1.2) with adequate retention (k' > 2). You will likely observe that at pH 7.0, the peak is much less retained and may show poor shape, while at pH 2.5-3.5, retention and peak shape are significantly improved. This validates the principle that suppressing the ionization of the carboxylic acid is key for good chromatography in reversed-phase mode.[10]

References
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. OrgSyn.org. [Link]

  • PubChem. (n.d.). 2-Amino-6-chloro-3-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (n.d.). 2-Amino-6-fluoro-3-methylbenzoic Acid. MySkinRecipes.com. [Link]

  • Journal of Chemical & Engineering Data. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. ACS Publications. [Link]

  • PubChem. (n.d.). 2-Fluoro-6-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Amino-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. ChromatographyOnline.com. [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. ChromatographyOnline.com. [Link]

  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Phenomenex.com. [Link]

  • ResearchGate. (2019). HPLC method for the detection of aromatic amino acids, Histidine and benzoic acids? ResearchGate.net. [Link]

  • MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI.com. [Link]

  • ResearchGate. (2015). Chromatograms of p -aminobenzoic acid and methoxsalen on various... ResearchGate.net. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC.com. [Link]

  • NIH National Library of Medicine. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. NCBI.nlm.nih.gov. [Link]

  • Reddit. (n.d.). HPLC peak shape trouble shooting. Reddit.com. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek.com. [Link]

  • Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. ChromTech.com. [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System. Shimadzu.com. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. ChromatographyOnline.com. [Link]

  • ResearchGate. (n.d.). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate.net. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent.com. [Link]

  • Phenomenex. (n.d.). Guide to Choosing the Correct HPLC Solvent. Phenomenex.com. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters.com. [Link]

  • Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography? Biotage.com. [Link]

  • a.u.b. (n.d.). HPLC Troubleshooting Guide. aub-hplc.com. [Link]

  • Shimadzu. (2020). HPLC: What solvent cannot be used? | FAQ. Shimadzu.com. [Link]

  • Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. Chem.LibreTexts.org. [Link]

  • PubMed. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. National Center for Biotechnology Information. [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent.com. [Link]

  • ResearchGate. (n.d.). (PDF) New Automated Amino Acid Analysis by HPLC Precolumns Derviatization with Fluorenylmethyloxcarbonylchlorid. ResearchGate.net. [Link]

Sources

Optimization

how to increase the stability of 2-Amino-3-fluoro-6-methylbenzoic acid in solution

Technical Support Center: Stability Optimization for 2-Amino-3-fluoro-6-methylbenzoic Acid Topic: Increasing Stability in Solution Target Molecule: 2-Amino-3-fluoro-6-methylbenzoic acid (CAS: 874804-26-9) Classification:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization for 2-Amino-3-fluoro-6-methylbenzoic Acid

Topic: Increasing Stability in Solution Target Molecule: 2-Amino-3-fluoro-6-methylbenzoic acid (CAS: 874804-26-9) Classification: Polysubstituted Anthranilic Acid / Aniline Derivative[1]

Executive Summary

Researchers working with 2-Amino-3-fluoro-6-methylbenzoic acid often encounter two primary degradation pathways: oxidative discoloration (browning) and spontaneous decarboxylation .[1] The latter is accelerated by the unique steric strain imposed by the 6-methyl group (the "Ortho Effect"), which forces the carboxylate moiety out of planarity, weakening the C-C bond. This guide provides a self-validating protocol to mitigate these risks through precise pH control, solvent selection, and environmental management.

Module 1: The Stability Matrix (Mechanism & Causality)

To stabilize this molecule, you must first understand the forces destroying it.

Instability FactorMechanismVisual IndicatorPrimary Driver
Decarboxylation The 6-methyl group creates steric strain, twisting the carboxyl group.[1] Protonation at the C1 position leads to loss of CO₂.Gas bubbles; Loss of UV peak; Formation of 3-fluoro-2-methylaniline.[1]Heat & Acidic pH
Oxidation The electron-rich 2-amino group undergoes radical oxidation, forming azo-linkages or quinoid impurities.[1]Solution turns yellow

brown

black.
Light, Oxygen, & High pH
Aggregation Zwitterionic precipitation at the Isoelectric Point (pI).[1]White/off-white precipitate or turbidity.[1]pH near 3.5–4.5

Module 2: Optimal Solvent & Solution Protocols

Q: What is the best solvent system for stock solutions?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) or DMAc (Dimethylacetamide) .

  • The Science: Water facilitates proton transfer, which is the rate-determining step in decarboxylation.[2] By removing water (using a polar aprotic solvent), you kinetically inhibit the formation of the transition state required to lose CO₂.

  • Protocol:

    • Dissolve compound in anhydrous DMSO to a concentration of 10–50 mM.

    • Store under an inert atmosphere (Argon/Nitrogen).

    • Temperature: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles which introduce moisture condensation.

Q: I need an aqueous buffer. Which pH stabilizes the molecule?

Recommendation: pH 7.4 – 8.0 (Buffered) .

  • The Science:

    • Acidic (pH < 4): High risk of decarboxylation. The protonated carboxyl group is a better leaving group.

    • Isoelectric (pH ~4.0): Minimum solubility.[1] The molecule exists as a neutral zwitterion and will crash out.

    • Basic (pH > 9): High risk of oxidation. The deprotonated amine is highly susceptible to radical attack.

    • Neutral/Slightly Basic (pH 7.4–8.0): The carboxylate is ionized (

      
      ), which is electronically harder to decarboxylate than the free acid, and the amine remains relatively stable if protected from light.
      
Q: Can I use antioxidants?

Yes. If your experiment tolerates additives, include 0.1% – 0.5% Sodium Ascorbate or Dithiothreitol (DTT) .

  • Mechanism: These agents act as radical scavengers, sacrificing themselves to protect the 2-amino group from oxidative coupling.

Module 3: Step-by-Step Stabilization Workflow

Use this workflow to prepare a working solution for biological assays or analytical standards.

Reagents Required:

  • Target Compound[1][3][4][5]

  • DMSO (HPLC Grade, Anhydrous)[1]

  • Phosphate Buffered Saline (PBS), pH 7.4, degassed[1]

  • Argon gas source

Procedure:

  • Weighing: Weigh the solid in low-light conditions (amber glassware recommended).

  • Primary Solubilization: Dissolve solids in 100% DMSO. Vortex until clear.

    • Checkpoint: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 30°C.

  • Dilution (The Critical Step): Slowly add the DMSO stock to your aqueous buffer (PBS pH 7.4) while vortexing.

    • Note: Keep the final DMSO concentration < 1% if used for cell assays, or as required by solubility.

  • Degassing: Purge the final solution with a gentle stream of Argon for 1 minute to remove dissolved oxygen.

  • Storage: Seal tightly with Parafilm. Protect from light using aluminum foil.

Module 4: Troubleshooting & Diagnostics

Visual Diagnostic Table
ObservationDiagnosisCorrective Action
Solution turns Yellow/Brown Oxidative Degradation. The amine is reacting with dissolved oxygen.[1]Discard solution. Prepare fresh stock using degassed buffers and add an antioxidant (Ascorbate).
Bubbles appearing in vial Decarboxylation. CO₂ is being released.[1]Check pH. If pH < 5, adjust to pH 7.4 immediately. Ensure temperature is < 25°C.
Cloudiness / Precipitate Isoelectric Precipitation. pH has drifted to ~4.[1]0.Check pH.[1][4][5] Add dilute NaOH to push pH back to 7.4–8.0.
Ghost Peaks on HPLC Thermal Degradation on Column. Lower column temperature to < 30°C. Ensure autosampler is cooled to 4°C.

Module 5: Logic Visualization (Decision Tree)

The following diagram illustrates the decision logic for stabilizing the compound based on experimental constraints.

StabilityLogic Start Start: Stabilize 2-Amino-3-fluoro-6-methylbenzoic acid SolventChoice Select Solvent System Start->SolventChoice Aqueous Aqueous Required? SolventChoice->Aqueous No No Aqueous->No Stock Storage Yes Yes Aqueous->Yes Assay/Buffer DMSO_Stock Use Anhydrous DMSO (Store at -20°C) Inert_Gas Purge with Argon/N2 DMSO_Stock->Inert_Gas Check_pH Check Target pH Acidic pH < 5.0 (High Risk) Check_pH->Acidic Avoid Neutral pH 7.0 - 8.0 (Optimal) Check_pH->Neutral Proceed Basic pH > 9.0 (Oxidation Risk) Check_pH->Basic Caution Decarb_Warn Warning: Decarboxylation Keep Cold (4°C) Acidic->Decarb_Warn Add_Antioxidant Add Ascorbate/DTT Protect from Light Neutral->Add_Antioxidant Basic->Add_Antioxidant No->DMSO_Stock Yes->Check_pH

Caption: Decision logic for solvent selection and pH management to minimize decarboxylation and oxidation risks.

References

  • SynQuest Laboratories. (n.d.). Safety Data Sheet: 2-Amino-3-fluorobenzoic acid.[1][6] Retrieved from 6[1]

  • Organic Syntheses. (n.d.). 2-Amino-3-fluorobenzoic acid Procedure.[1][6] Organic Syntheses. Retrieved from 5[1]

  • National Institutes of Health (NIH). (2016). What Makes Oxidized N-Acylanthranilamides Stable? PubMed. Retrieved from 7[1]

  • ResearchGate. (2025). Mechanisms of decarboxylation of ortho-substituted benzoic acids. Retrieved from 2[1]

  • National Institutes of Health (NIH). (2011). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. PubMed. Retrieved from 8[1]

Sources

Troubleshooting

troubleshooting NMR spectral artifacts for 2-Amino-3-fluoro-6-methylbenzoic acid

Topic: Spectral Artifacts in 2-Amino-3-fluoro-6-methylbenzoic Acid Welcome to the Advanced NMR Support Center. Current Case: 2-Amino-3-fluoro-6-methylbenzoic acid (2A3F6MBA) Role: Senior Application Scientist[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectral Artifacts in 2-Amino-3-fluoro-6-methylbenzoic Acid

Welcome to the Advanced NMR Support Center. Current Case: 2-Amino-3-fluoro-6-methylbenzoic acid (2A3F6MBA) Role: Senior Application Scientist[1][2][3]

This guide addresses the specific spectral anomalies encountered with fluorinated anthranilic acid derivatives. The presence of a fluorine atom (


F), an amino group (

), and a carboxylic acid (

) on a toluene core creates a "perfect storm" of spin-spin coupling and chemical exchange effects that often mimic impurities.[1][2][3]
Module 1: The "Impurity" Phantom (Fluorine Coupling)[3]

User Symptom:

"My


C spectrum is full of split peaks. I expect singlets for the aromatic carbons, but I see doublets everywhere. Is my synthesis contaminated with an isomer?"

Technical Diagnosis: This is not contamination; it is Heteronuclear Spin-Spin Coupling (


) .[1][2]
Unlike protons, which are decoupled during standard 

C acquisition (e.g., zgpg30), Fluorine-19 (

F) remains active.[2] It has a spin of 1/2 and 100% natural abundance, meaning it splits every carbon atom within 1-4 bonds into a doublet.[2]

The Physics: The magnitude of the split (


-value) tells you exactly how far the carbon is from the fluorine atom.[3]

Data Verification Table: Expected


C Splitting Patterns 
Based on 2-Amino-3-fluoro-6-methylbenzoic acid structure (F at C3)
Carbon PositionRelation to FMultiplicityApprox.[1][2][3][4]

(Hz)
Visual Appearance
C3 (Ipso) Direct BondDoublet (

)
240 - 255 Two peaks, extremely far apart (looks like 2 signals).[1][2][3]
C2 (Ortho) 2 BondsDoublet (

)
15 - 25 Distinct doublet.[1][2]
C4 (Ortho) 2 BondsDoublet (

)
15 - 25 Distinct doublet.[1][2]
C1 (Meta) 3 BondsDoublet (

)
5 - 10 Tight doublet.[1][2]
C5 (Meta) 3 BondsDoublet (

)
5 - 10 Tight doublet.[1][2]
C6 (Para) 4 BondsSinglet/Broad

0 - 4 Often looks like a broadened singlet.[1][2][3]
Methyl (-CH3) 5 BondsSinglet~0Sharp singlet.[1][2][3]

Troubleshooting Protocol:

  • Calculate

    
    :  Measure the distance (in Hz) between the two "impurity" peaks. If it matches the table above, it is the product.
    
  • Verify via Decoupling (Hardware Permitting):

    • Standard: Run

      
      C{
      
      
      
      H}.
    • Validation: Run

      
      C{
      
      
      
      H,
      
      
      F}. This requires a triple-resonance probe (H/F/C).[1][2] If the doublets collapse into singlets, the "impurity" is confirmed as coupling.[3]
Module 2: The Disappearing Protons (Chemical Exchange)[3]

User Symptom:

"I integrated my proton spectrum, but the integral values are wrong. I am missing the carboxylic acid proton (~11-13 ppm) and the amine protons (~5-7 ppm) are broad or invisible."

Technical Diagnosis: You are observing Chemical Exchange Broadening .[2][3] The protons on the


 and 

groups are "labile."[1][2][3] They constantly swap places with protons in the solvent (especially residual water) or with each other.[2][3] If this exchange happens at an intermediate rate on the NMR time scale, the peaks broaden into the baseline and "disappear."[3]

Mechanistic Insight:

  • Solvent Water: Wet DMSO-

    
     accelerates this exchange.[1][2]
    
  • Intramolecular H-Bonding: In 2A3F6MBA, the

    
     (at C2) and 
    
    
    
    (at C3) or
    
    
    (at C1) may form internal hydrogen bonds.[2][3] While this usually stabilizes protons, trace acid/base impurities can catalyze exchange.[2][3]

Validation Workflow (DOT Visualization):

ExchangeValidation Start Symptom: Missing/Broad NH2 or COOH CheckSolvent Check Solvent Residual Water (DMSO peak at 3.33 ppm?) Start->CheckSolvent Decision Is Water Peak Broad? CheckSolvent->Decision Exp1 Experiment A: D2O Shake Test Add 1-2 drops D2O to tube Decision->Exp1 Yes Exp2 Experiment B: Dry Sample Use ampoule DMSO-d6 + Activated Sieves Decision->Exp2 No Result1 Peaks Disappear Completely? (Exchange confirmed) Exp1->Result1 Result2 Peaks Sharpen? (Water was the catalyst) Exp2->Result2

Caption: Workflow to distinguish between missing structural fragments and chemical exchange artifacts.

Module 3: The Rolling Baseline (Acoustic Ringing)[3]

User Symptom:

"My


F spectrum has a massive wave or 'smile/frown' distortion in the baseline. I can't integrate the peaks accurately."

Technical Diagnosis: This is Acoustic Ringing . Fluorine resonates at a frequency (~376 MHz on a 400 MHz magnet) very close to the mechanical resonance frequency of the metal coil in many probes. The radiofrequency pulse causes the coil to physically vibrate (ring).[2][3][5] This mechanical vibration generates an electrical signal that the receiver detects as a broad, rolling baseline.[3][5]

Troubleshooting Protocol:

  • Processing Fix (Preferred):

    • Use Backward Linear Prediction (LPC) on the FID.[2][3]

    • Cut the first 8-16 data points of the FID (where the ringing is dominant) and predict them using the remaining data.

    • Mnova/TopSpin Command: Look for "Linear Prediction" -> "Backward" -> "Basis points: 8-16".[1][2]

  • Acquisition Fix:

    • Increase the Pre-Scan Delay (DE) slightly (e.g., from 6.5

      
      s to 10-20 
      
      
      
      s), though this introduces phase errors requiring significant first-order phase correction.
    • Use a pulse sequence designed to suppress ringing, such as zgring (Bruker) or equivalent "depth" pulses.[2]

Module 4: FAQ - Specific Anomalies for 2A3F6MBA

Q: Why is the Methyl group splitting in the Proton (


H) spectrum? 
A:  This is Long-Range Coupling (

)
.[2] The methyl protons at C6 are para to the Fluorine at C3.[3] While 5-bond couplings are usually zero, the conjugated aromatic system transmits spin information efficiently.[2][3] You may see the methyl singlet broaden or split into a tiny doublet (

Hz).[2][3] Action: Apply a window function (Lorentzian-Gaussian, lb = -0.3, gb = 0.5) to resolve the fine structure.

Q: I see a "Ghost Peak" in the NOESY spectrum between the NH2 and the COOH. A: Be careful. This is likely an Exchange Peak , not a spatial NOE.[2] If the protons are physically exchanging (see Module 2), they will show a cross-peak in NOESY that has the same phase as the diagonal (usually negative relative to baseline).[3] True NOE peaks (spatial proximity) have the opposite phase (positive) for small molecules in non-viscous solvents.[2][3] Action: Run a ROESY experiment. Exchange peaks remain same-phase as diagonal; True NOE peaks will be opposite-phase.[1][2][3]

References
  • Claridge, T. D. W. (2016).[2][3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2][3] (Chapter 4: Heteronuclear Coupling).

  • Fulmer, G. R., et al. (2010).[2][3][6][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2] [Link]

  • Dolbier, W. R. (2009).[2][3] Guide to Fluorine NMR for Organic Chemists. Wiley.[2][3][8] (Specifics on F-C coupling constants in aromatics). [1][2][3]

  • Bruker BioSpin. (2023). TopSpin Processing Guide: Linear Prediction and Baseline Correction.

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry of 2-Amino-3-fluoro-6-methylbenzoic acid

Technical Guide: Mass Spectrometry Profiling of 2-Amino-3-fluoro-6-methylbenzoic Acid Executive Summary 2-Amino-3-fluoro-6-methylbenzoic acid (CAS: 443-84-5) is a critical fluorinated building block in the synthesis of n...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Profiling of 2-Amino-3-fluoro-6-methylbenzoic Acid

Executive Summary

2-Amino-3-fluoro-6-methylbenzoic acid (CAS: 443-84-5) is a critical fluorinated building block in the synthesis of next-generation kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its unique substitution pattern—featuring a fluorine atom ortho to the amine and a methyl group ortho to the carboxylic acid—creates significant steric and electronic effects that complicate standard analytical workflows.

This guide provides a definitive technical comparison between the two primary "alternative" detection methods: LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization) and GC-EI-MS (Gas Chromatography-Electron Ionization). While LC-MS offers superior throughput for biological matrices, GC-MS remains the gold standard for structural differentiation of positional isomers.

Part 1: The Analytical Challenge (Isomerism)

The core difficulty in analyzing CAS 443-84-5 is distinguishing it from its structural isomers, such as 2-amino-4-fluoro-6-methylbenzoic acid. The "ortho-effect" driven by the 3-fluoro and 6-methyl substituents dictates the fragmentation physics.

  • Target Molecule: 2-Amino-3-fluoro-6-methylbenzoic acid (MW 169.15)

  • Key Feature: The 6-methyl group forces the carboxylic acid out of planarity, while the 3-fluoro group withdraws electron density from the amine, altering ionization efficiency compared to non-fluorinated analogs.

Part 2: Method A – LC-ESI-MS/MS (High-Sensitivity Quantitation)

Best For: Pharmacokinetic (PK) studies, trace impurity analysis, and high-throughput screening.

Mechanism of Action

In ESI positive mode, the aniline nitrogen is the primary site of protonation. The proximity of the carboxylic acid facilitates a characteristic neutral loss of water (18 Da) or carbon dioxide (44 Da), driven by the ortho effect.

Experimental Protocol (Self-Validating)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 min.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: ESI Positive (+).

Fragmentation Pathway (DOT Visualization)

Fragmentation M Precursor Ion [M+H]+ m/z 170.1 Frag1 Dehydrated Ion [M+H-H2O]+ m/z 152.1 (Ortho-effect driven) M->Frag1 - H2O (18 Da) Frag2 Decarboxylated Ion [M+H-CO2]+ m/z 126.1 (Aniline derivative) M->Frag2 - CO2 (44 Da) Frag3 Defluorinated Ion [M+H-HF]+ m/z 150.1 (Minor pathway) M->Frag3 - HF (20 Da) Frag1->Frag2 Secondary Loss

Figure 1: ESI-MS/MS fragmentation pathway for 2-Amino-3-fluoro-6-methylbenzoic acid. The loss of water is the dominant transition due to the ortho-amino/acid interaction.

Part 3: Method B – GC-EI-MS (Structural Confirmation)

Best For: Raw material purity testing, isomer resolution, and library matching.

Mechanism of Action

Direct injection is not recommended due to the polar carboxylic acid and amine groups. Derivatization via Trimethylsilylation (TMS) is required to render the molecule volatile and thermally stable.

Derivatization Protocol (Step-by-Step)
  • Dry: Evaporate 50 µL of sample extract to dryness under Nitrogen.

  • Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Catalyst: Add 10 µL Pyridine (scavenges acid byproducts).

  • Incubate: Heat at 70°C for 30 minutes. Critical: Ensure complete capping of both -COOH and -NH2 groups.

  • Analyze: Inject 1 µL into GC-MS (Split 1:10).

Data Interpretation

The resulting derivative is Di-TMS-2-Amino-3-fluoro-6-methylbenzoic acid .

  • Molecular Weight Shift: 169.15 + 144 (2x TMS) - 2 (2x H) = 311.15 Da .

  • Base Peak: Loss of methyl from TMS group ([M-15]+ = m/z 296).

Part 4: Comparative Performance Guide

The following table objectively compares the two analytical "alternatives" to guide your experimental choice.

FeatureLC-ESI-MS/MS (Preferred)GC-EI-MS (Alternative)
Analyte State Native (Underivatized)Derivatized (TMS Ester/Amide)
Sensitivity (LOD) High (pg/mL range)Moderate (ng/mL range)
Isomer Specificity Moderate (Requires optimized gradient)Superior (Chromatographic resolution)
Throughput < 5 mins / sample> 20 mins / sample
Primary Artifact Matrix suppressionIncomplete derivatization (Mono- vs Di-TMS)
Key Transition 170.1 → 152.1 (Water loss)311 → 296 (Methyl loss)

Part 5: Decision Matrix & Workflow

Use this logic flow to select the correct method for your specific development stage.

DecisionMatrix Start Sample Type? Bio Biological Matrix (Plasma/Urine) Start->Bio Trace Level Raw Synthetic Powder (Purity Check) Start->Raw High Conc. LC Method: LC-ESI-MS/MS Focus: Sensitivity Bio->LC Raw->LC Rapid ID GC Method: GC-EI-MS Focus: Resolution Raw->GC Isomer Check

Figure 2: Analytical decision matrix for selecting between LC-MS and GC-MS workflows.

References

  • NIST Chemistry WebBook. Mass Spectra of Anthranilic Acid Derivatives. National Institute of Standards and Technology. [Link]

  • Journal of Chromatography A. Differentiation of positional isomers of fluorinated benzoic acids by mass spectrometry. (Generalized citation for mechanistic principle). [Link]

Comparative

A Comparative Guide to 2-Amino-3-fluoro-6-methylbenzoic Acid and Its Isomers for Drug Discovery Professionals

In the landscape of modern drug discovery, the nuanced understanding of isomeric variations of a lead compound is paramount. The seemingly subtle shift of a functional group can dramatically alter a molecule's physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the nuanced understanding of isomeric variations of a lead compound is paramount. The seemingly subtle shift of a functional group can dramatically alter a molecule's physicochemical properties, biological activity, and overall suitability as a drug candidate. This guide provides an in-depth, comparative analysis of 2-Amino-3-fluoro-6-methylbenzoic acid and its key positional isomers, offering a crucial resource for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. When combined with the foundational 2-aminobenzoic acid (anthranilic acid) scaffold, a privileged structure in numerous pharmaceuticals, the resulting fluorinated and methylated derivatives present a rich chemical space for exploration. This guide will dissect the structural and functional consequences of isomeric variations within this family of compounds, supported by experimental data and detailed analytical protocols.

The Isomeric Landscape: Structure and Physicochemical Properties

The core structure of 2-Amino-3-fluoro-6-methylbenzoic acid allows for several positional isomers by rearranging the fluoro and methyl groups on the benzene ring. For the purpose of this guide, we will focus on the comparison of the parent molecule with three of its isomers, where the positions of the fluoro and methyl groups are varied while retaining the 2-amino benzoic acid core.

The precise positioning of the electron-withdrawing fluorine atom and the electron-donating methyl group, in concert with the amino and carboxylic acid functionalities, dictates the molecule's electronic distribution, polarity, and intermolecular bonding capabilities. These factors, in turn, influence critical physicochemical parameters such as melting point, solubility, and acidity (pKa), which are fundamental to a compound's pharmacokinetic profile.

Table 1: Comparison of Physicochemical Properties of 2-Amino-3-fluoro-6-methylbenzoic Acid and Related Isomers

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Amino-3-fluoro-6-methylbenzoic acid1039981-89-9C₈H₈FNO₂169.15Data Not Available
2-Amino-6-fluoro-3-methylbenzoic acid874804-26-9C₈H₈FNO₂169.15Data Not Available
2-Amino-5-fluorobenzoic acid446-08-2C₇H₆FNO₂155.13181-183[1]
2-Amino-4-fluorobenzoic acid446-32-2C₇H₆FNO₂155.13192-196[2]
2-Amino-6-methylbenzoic acid4389-50-8C₈H₉NO₂151.16128-130[3]
2-Amino-5-methylbenzoic acid2941-78-8C₈H₉NO₂151.16175[1]
2-Fluoro-6-methylbenzoic acid90259-27-1C₈H₇FO₂154.14124-125[4]

Note: Experimental data for the primary compound and its direct isomers is limited in publicly available literature. The table includes closely related analogs to illustrate the impact of substituent positioning on melting point.

The available data on related analogs demonstrates that the position of the fluoro and methyl groups significantly influences the crystalline packing and intermolecular interactions, leading to a wide range of melting points. For instance, the seemingly minor shift of the methyl group from position 6 to 5 in the 2-aminobenzoic acid backbone results in a substantial increase in the melting point from 128-130 °C to 175 °C.[1][3] Similarly, the position of the fluorine atom also has a pronounced effect.

Spectroscopic Characterization: A Fingerprint of Isomeric Identity

Unambiguous identification of each isomer is critical. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecular structure.

Representative Spectroscopic Data of a Related Compound: 2-Amino-3-fluorobenzoic acid [5]

  • IR (KBr, cm-1): 3390 (O-H), 1660 (C=O), 1618 (C=N), 1546, 1486, 1460 (C=C), 1260 (C-F)

  • 1H NMR (CD3OD, 500.13 MHz) δ: 7.94 (m, 1H, H-6), 7.53 (s, 1H, HC=NOH), 7.09 (m, 3H, H-3, H-4, H-5)

  • 13C NMR (CD3OD, 75.47 MHz) δ: 162.88 (C=O), 155.42 (d, 1JF,2 = 245.3, C-2), 144.01 (HC=NOH), 126.99 (d, 3JF,4 = 7.9, C-4), 126.53 (d, 2JF,1 = 11.3, C-1), 125.47 (d, 3JF,6 = 4.0, C-6), 124.76 (C-5), 116.33 (d, 2JF,3 = 19.8, C-3)

The fluorine-carbon coupling constants observed in the 13C NMR spectrum are particularly diagnostic for determining the position of the fluorine atom relative to the carbon backbone.

Synthesis of 2-Amino-3-fluoro-6-methylbenzoic Acid and Its Isomers

The synthesis of these substituted aminobenzoic acids typically involves a multi-step sequence, starting from commercially available precursors. The choice of synthetic route is often dictated by the desired substitution pattern to control regioselectivity.

A general and adaptable synthetic strategy involves the nitration of a substituted toluene or benzoic acid, followed by reduction of the nitro group to an amine, and subsequent halogenation or other functional group interconversions. The order of these steps is crucial to achieve the desired isomer.

Conceptual Synthetic Workflow

SynthesisWorkflow Start Substituted Toluene/Benzoic Acid Nitration Nitration Start->Nitration HNO₃/H₂SO₄ Reduction Reduction of Nitro Group Nitration->Reduction e.g., H₂, Pd/C Halogenation Halogenation/Functionalization Reduction->Halogenation e.g., NCS, NBS, Selectfluor FinalProduct Target Isomer Halogenation->FinalProduct

Caption: A generalized synthetic pathway for substituted aminobenzoic acids.

For instance, the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, a related compound, can be achieved by the nitration of m-toluic acid, followed by hydrogenation to reduce the nitro group, and finally chlorination.[1] A similar strategic approach can be envisioned for the synthesis of the fluorinated analogs, employing fluorinating agents at the appropriate step. The synthesis of 2-amino-5-fluorobenzoic acid has been reported starting from 4-fluoroaniline.[6]

Biological Activity: The Isomeric Effect in a Biological Context

The biological activity of aminobenzoic acid derivatives is broad and includes antimicrobial, antifungal, and anticancer properties.[7] The specific substitution pattern on the aromatic ring plays a critical role in modulating this activity. For example, 2-fluoro-6-methylbenzoic acid serves as a key building block for an epidermal growth factor receptor (EGFR) inhibitor.[8] Furthermore, 2-amino-3-fluorobenzoic acid is an important intermediate in the synthesis of indole derivatives with therapeutic applications, including a thromboxane/prostaglandin endoperoxide receptor antagonist.[9]

While direct comparative biological data for the specific isomers of 2-Amino-3-fluoro-6-methylbenzoic acid is not extensively reported, it is well-established that isomeric positioning of functional groups can lead to significant differences in biological activity. This can be attributed to several factors:

  • Receptor Binding: The three-dimensional arrangement of the molecule dictates its ability to fit into the binding pocket of a target protein. A change in the position of a key interacting group, such as the fluorine atom, can alter or abolish this interaction.

  • Membrane Permeability: Physicochemical properties like lipophilicity and hydrogen bonding potential, which are influenced by isomerism, affect the molecule's ability to cross cell membranes and reach its intracellular target.

  • Metabolic Stability: The position of substituents can influence the molecule's susceptibility to metabolic enzymes, thereby affecting its half-life and duration of action.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed, self-validating protocols for the characterization of these isomers.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment

Rationale: HPLC is a fundamental technique to separate and quantify isomers, as well as to determine the purity of a synthesized compound. The choice of a suitable stationary and mobile phase is critical for achieving baseline separation of these structurally similar molecules.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to achieve optimal separation.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase composition.

  • Validation: The method should be validated by injecting a mixture of the synthesized isomers to confirm baseline separation. Peak purity can be assessed using a diode array detector.

Workflow for HPLC Analysis

HPLCWorkflow SamplePrep Sample Preparation Injection HPLC Injection SamplePrep->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Retention Time, Peak Area) Detection->DataAnalysis

Caption: A streamlined workflow for the HPLC analysis of isomeric purity.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: 1H, 13C, and 19F NMR are indispensable for the unambiguous structural confirmation of fluorinated organic molecules. The chemical shifts, coupling constants (especially 1H-19F and 13C-19F), and integration values provide a wealth of information about the connectivity and spatial arrangement of atoms.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD).

  • 1H NMR:

    • Acquire a standard 1D proton spectrum.

    • Observe the chemical shifts and splitting patterns of the aromatic and methyl protons.

    • Note the coupling of protons to the fluorine atom.

  • 13C NMR:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Observe the chemical shifts of all carbon atoms.

    • Crucially, analyze the 13C-19F coupling constants (1JCF, 2JCF, 3JCF, etc.), which are highly diagnostic of the fluorine substitution pattern.

  • 19F NMR:

    • Acquire a proton-decoupled 1D fluorine spectrum.

    • The chemical shift of the fluorine resonance will be indicative of its electronic environment.

  • 2D NMR (Optional but Recommended):

    • COSY (1H-1H correlation) to establish proton-proton connectivities.

    • HSQC (1H-13C correlation) to assign protons to their directly attached carbons.

    • HMBC (1H-13C long-range correlation) to establish connectivity across multiple bonds.

  • Data Analysis: Compare the obtained spectra with predicted spectra and data from known related compounds to confirm the isomeric structure.

Conclusion and Future Directions

The isomeric landscape of 2-Amino-3-fluoro-6-methylbenzoic acid presents a compelling area of investigation for medicinal chemists. The subtle repositioning of the fluoro and methyl substituents has a profound impact on the physicochemical and, consequently, the biological properties of the molecule. While a comprehensive, direct comparison of all isomers is currently limited by the availability of experimental data, this guide provides a framework for their synthesis, characterization, and evaluation.

Future research should focus on the systematic synthesis and biological screening of this isomeric series. Such studies will undoubtedly provide valuable structure-activity relationship (SAR) data, paving the way for the rational design of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. The protocols detailed herein offer a robust starting point for researchers embarking on this endeavor.

References

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Genç, Y., et al. (2008). Investigation on biological activities of anthranilic acid sulfonamide analogs. Pakistan journal of pharmaceutical sciences, 21(4), 365-368. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 2-Amino-3-fluoro-6-methylbenzoic Acid

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific rigor and regulatory compliance...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific rigor and regulatory compliance.[1][2] This guide provides an in-depth, practical comparison of analytical techniques for the structural validation of a novel batch of 2-Amino-3-fluoro-6-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals.[3] We will navigate the causality behind the selection of each technique, presenting a self-validating workflow that ensures the highest degree of confidence in the final product's identity and purity.

The structural complexity of 2-Amino-3-fluoro-6-methylbenzoic acid, with its multiple functional groups and substitution pattern on the aromatic ring, necessitates a multi-pronged analytical approach. Relying on a single technique is insufficient; instead, we will build a cohesive evidentiary package where each piece of data corroborates the others, leading to an irrefutable structural assignment.

The Validation Workflow: A Strategic Overview

Our validation strategy is designed to systematically probe different aspects of the molecule's structure, from its elemental composition and molecular weight to the precise connectivity of its atoms and their spatial arrangement. The workflow is iterative, with the results from one technique informing the interpretation of the next.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Absolute Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Initial MW Check NMR NMR Spectroscopy (1H, 13C, 19F, 2D) MS->NMR Confirm Molecular Formula FTIR FTIR Spectroscopy NMR->FTIR Functional Group Cross-Validation XRay Single-Crystal X-Ray Crystallography NMR->XRay Definitive 3D Structure FTIR->XRay Definitive 3D Structure Final_Report Final Validation Report XRay->Final_Report

Sources

Comparative

A Comparative Guide to Purity Assessment of 2-Amino-3-fluoro-6-methylbenzoic Acid: A Deep Dive into DSC, HPLC, and Titrimetric Methodologies

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For a novel compound like 2-Amino-3-fluoro-6-methylbenzoic acid, a key building block in medicinal chemistry, rigorous purity assessment is not just a regulatory hurdle, but a scientific necessity. This guide provides an in-depth, comparative analysis of three orthogonal analytical techniques for determining the purity of this compound: Differential Scanning Calorimetry (DSC), High-Performance Liquid Chromatography (HPLC), and Potentiometric Titration. As a Senior Application Scientist, my aim is to move beyond mere protocols and delve into the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.

The Central Role of Purity in Drug Development

The International Union of Pure and Applied Chemistry (IUPAC) defines a sample as sufficiently pure when the combined effect of its impurities is negligible for its intended purpose.[1] In the pharmaceutical industry, even minute impurities can alter a drug's pharmacological and toxicological profile, leading to unforeseen side effects or reduced therapeutic efficacy. Therefore, employing accurate and reliable analytical methods for purity determination is paramount.

Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] For purity analysis of crystalline organic compounds, DSC relies on the Van't Hoff law of melting point depression.[1] This principle states that impurities lower and broaden the melting point of a pure substance.[4]

The underlying assumption is that the impurity is soluble in the molten form of the main component but insoluble in the solid state, forming a eutectic system.[5][6] The DSC method is particularly advantageous as it can determine purity without the need for a reference standard of the impurity itself.

The Van't Hoff Equation in DSC Purity Analysis

The purity of a substance can be calculated from the shape of its melting endotherm using the Van't Hoff equation:

Ts = To - (R * To2 * X) / ΔHf * (1/F)

Where:

  • Ts is the sample temperature at a given point in the melt.

  • To is the theoretical melting point of the 100% pure substance.

  • R is the gas constant.

  • X is the mole fraction of the impurity.

  • ΔHf is the molar heat of fusion of the pure substance.

  • F is the fraction of the sample that has melted at temperature Ts.

By plotting Ts against 1/F, a linear relationship should be observed, and the mole fraction of the impurity (X) can be determined from the slope of the line.[7]

Experimental Protocol: DSC Purity of 2-Amino-3-fluoro-6-methylbenzoic Acid

Instrumentation: A calibrated Differential Scanning Calorimeter is required.

Preliminary Step: Melting Point Determination

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a standard aluminum DSC pan and hermetically seal it.

  • Instrument Parameters:

    • Temperature Program: Heat the sample from ambient temperature to 300°C at a heating rate of 10°C/min.

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Analysis: Observe the resulting thermogram for a sharp endothermic peak, which corresponds to the melting of the substance. This will provide the approximate melting range for the subsequent purity analysis. For the purpose of this guide, let's assume the preliminary scan reveals a melting onset at approximately 185°C.

Definitive Purity Analysis (ASTM E928 Standard Method)

The ASTM E928 standard provides a robust framework for purity determination by DSC.[8][9]

  • Sample Preparation: Accurately weigh 1-3 mg of 2-Amino-3-fluoro-6-methylbenzoic acid into a standard aluminum DSC pan and hermetically seal it. Prepare a reference pan (empty, sealed aluminum pan).

  • Instrument Parameters:

    • Temperature Program:

      • Equilibrate the sample at a temperature at least 20°C below the anticipated melting onset (e.g., 165°C).

      • Ramp the temperature at a slow, controlled rate, typically 0.5 to 2°C/min, through the melting transition to a temperature at least 10°C above the completion of the melt (e.g., to 200°C). Slower heating rates provide better resolution.[6]

    • Atmosphere: Purge with nitrogen at 50 mL/min.

  • Data Analysis:

    • Integrate the area of the melting endotherm to determine the heat of fusion (ΔHf).

    • Utilize the instrument's software to perform a purity calculation based on the Van't Hoff equation. This involves analyzing the shape of the leading edge of the melting peak. The software will typically analyze the peak between 10% and 50% of the total area.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Accurately weigh 1-3 mg of sample seal Hermetically seal in aluminum pan weigh->seal load Load sample and reference pans seal->load program Set temperature program (slow heating rate) load->program run Run DSC experiment under N2 purge program->run integrate Integrate melting endotherm (ΔHf) run->integrate vant_hoff Apply Van't Hoff -based purity calculation integrate->vant_hoff result Obtain Purity (mol%) vant_hoff->result

Caption: Workflow for DSC Purity Determination.

Orthogonal Methods for Purity Verification

To ensure the trustworthiness of the purity assessment, it is crucial to employ orthogonal methods, which measure the same property using different principles.

High-Performance Liquid Chromatography (HPLC): A Chromatographic Approach

HPLC is a cornerstone of pharmaceutical analysis, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity determination, an area percent method is commonly used, where the peak area of the main component is compared to the total area of all detected peaks.

Experimental Protocol: HPLC Purity of 2-Amino-3-fluoro-6-methylbenzoic Acid

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector and a C18 reversed-phase column.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of 2-Amino-3-fluoro-6-methylbenzoic acid at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of acetonitrile and water).

    • Test Solution: Prepare the sample to be analyzed at the same concentration as the standard solution.

  • Chromatographic Conditions (A General Starting Point):

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might start with a high percentage of A and gradually increase the percentage of B to elute any less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by acquiring a UV spectrum of the main component. For aminobenzoic acids, a wavelength in the range of 254-280 nm is often suitable.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of 2-Amino-3-fluoro-6-methylbenzoic acid by the total area of all peaks and multiplying by 100.

Potentiometric Titration: A Chemical Approach

Titration is a classic analytical technique that determines the concentration of a substance by reacting it with a solution of a known concentration (the titrant). For 2-Amino-3-fluoro-6-methylbenzoic acid, which has both an acidic carboxylic acid group and a basic amino group, two types of titrations are feasible: an acid-base titration or a diazotization titration of the amino group. An acid-base titration in a non-aqueous solvent is often preferred for weakly acidic or basic organic compounds.

Experimental Protocol: Potentiometric Titration for Purity

  • Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., a glass pH electrode for acid-base titration).

  • Sample Preparation: Accurately weigh a suitable amount of 2-Amino-3-fluoro-6-methylbenzoic acid (e.g., 150 mg) and dissolve it in an appropriate non-aqueous solvent (e.g., a mixture of isopropanol and acetone).

  • Titration:

    • Titrant: A standardized solution of a strong base in a non-aqueous solvent, such as 0.1 M tetrabutylammonium hydroxide (TBAH).

    • Procedure: Titrate the sample solution with the standardized TBAH solution, monitoring the potential difference. The endpoint is determined from the inflection point of the titration curve.

  • Data Analysis:

    • Calculate the purity based on the volume of titrant consumed at the endpoint, the concentration of the titrant, the mass of the sample, and the molecular weight of 2-Amino-3-fluoro-6-methylbenzoic acid.

Orthogonal_Methods_Workflow cluster_hplc HPLC Method cluster_titration Titration Method hplc_prep Dissolve sample in mobile phase diluent hplc_inject Inject onto C18 reversed-phase column hplc_prep->hplc_inject hplc_separate Gradient elution to separate impurities hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_analyze Area Percent Calculation hplc_detect->hplc_analyze titration_prep Dissolve sample in non-aqueous solvent titration_titrate Titrate with standardized base (e.g., TBAH) titration_prep->titration_titrate titration_detect Potentiometric Endpoint Detection titration_titrate->titration_detect titration_analyze Purity Calculation based on stoichiometry titration_detect->titration_analyze start Purity Assessment start->hplc_prep start->titration_prep

Caption: Comparative Workflows for HPLC and Titration Purity Methods.

Comparative Data Analysis

To illustrate the application of these methods, let's consider a hypothetical batch of 2-Amino-3-fluoro-6-methylbenzoic acid. The following table summarizes the potential results from each technique.

ParameterDSCHPLC (Area %)Potentiometric Titration
Principle Melting Point DepressionChromatographic SeparationStoichiometric Reaction
Purity (Hypothetical) 99.85 mol%99.88%99.91% (w/w)
Melting Onset (To) 186.2°CN/AN/A
Heat of Fusion (ΔHf) 28.5 kJ/molN/AN/A
Major Impurity Peak N/A (detects total eutectic)0.08% at RRT 1.2N/A (non-specific to impurities)
Other Impurities N/A0.04% at RRT 0.8N/A

Discussion: A Synthesis of Strengths and Limitations

The hypothetical data demonstrates a good correlation between the three methods, lending confidence to the overall purity assessment. However, each technique offers unique insights and possesses inherent limitations.

  • DSC: This method is excellent for detecting small amounts of eutectic impurities and provides a thermodynamically-based purity value.[1] It is a primary method, meaning it does not require a reference standard of the main component for purity calculation. However, DSC is insensitive to impurities that form solid solutions, are insoluble in the melt, or are structurally very similar to the main component.[5] It also does not provide information on the identity or number of individual impurities.

  • HPLC: As a separation technique, HPLC is superior in its ability to resolve and quantify individual impurities, provided they are chromophoric. It is highly sensitive and can provide information on the relative amounts of different impurities. The primary limitation is that it is a relative method; its accuracy depends on the response factor of the impurities being the same as the main component, or on the availability of reference standards for each impurity for accurate quantification.

  • Potentiometric Titration: This is an absolute method that relies on a well-defined stoichiometric reaction. It is often highly precise and accurate for determining the overall assay of the active functional group (in this case, the carboxylic acid). However, it is a non-specific technique; any impurity with the same functional group will be titrated along with the main component, leading to an overestimation of purity.

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust and scientifically sound approach to assessing the purity of 2-Amino-3-fluoro-6-methylbenzoic acid, or any pharmaceutical intermediate, necessitates the use of a combination of orthogonal methods.

By integrating the thermodynamic assessment from DSC , the detailed impurity profile from HPLC , and the absolute assay value from potentiometric titration , a comprehensive and trustworthy purity determination can be achieved. This multi-faceted approach not only satisfies regulatory requirements but also provides a deeper understanding of the material's quality, which is fundamental to the development of safe and effective medicines.

References

  • Mettler Toledo. (n.d.). Webinar – DSC Purity Determination. Retrieved from [Link]

  • Infinita Lab. (n.d.). Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DSC purity. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Purity Determination by DSC. Retrieved from [Link]

  • Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]

  • Plato, C. (1970). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High-Purity Organic Chemicals.
  • BCL. (n.d.). Differential Scanning Calorimetry Principle & Applications. Retrieved from [Link]

  • ASTM International. (2018). E928-18, Standard Test Method for Purity by Differential Scanning Calorimetry.
  • Mettler Toledo. (n.d.). DSC purity determination. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <891> Thermal Analysis. Retrieved from [Link]

  • ASTM International. (n.d.). Standard Test Method for Purity by Differential Scanning Calorimetry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 2-Amino-3-fluoro-6-methylbenzoic Acid

[1] Introduction & Executive Summary This guide outlines the mandatory disposal protocols for 2-Amino-3-fluoro-6-methylbenzoic acid (and structurally similar fluorinated anthranilic acid derivatives).[1] As a pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Executive Summary

This guide outlines the mandatory disposal protocols for 2-Amino-3-fluoro-6-methylbenzoic acid (and structurally similar fluorinated anthranilic acid derivatives).[1] As a pharmaceutical building block, this compound presents specific challenges due to the stability of the carbon-fluorine bond and its potential environmental persistence.[1]

Why this matters: Improper disposal of fluorinated aromatics is not just a regulatory violation; it poses long-term bioaccumulation risks.[1] The C-F bond is one of the strongest in organic chemistry, making these compounds resistant to standard biodegradation in municipal water treatment systems. Therefore, drain disposal is strictly prohibited.

Chemical Identification
  • Chemical Name: 2-Amino-3-fluoro-6-methylbenzoic acid[1]

  • Synonyms: 3-Fluoro-6-methylanthranilic acid; 2-Carboxy-3-fluoro-4-methylaniline (isomer dependent)[1]

  • CAS Number: Note: Isomers vary. Verify specific vendor CAS (e.g., 2-amino-5-fluoro is 443-86-7).[1] Treat all fluorinated amino-benzoic acids under this protocol.

  • Molecular Formula: C₈H₈FNO₂

Pre-Disposal Assessment & Characterization[1]

Before generating waste, you must characterize the material to ensure compatibility with waste streams.

Physicochemical Waste Profile
PropertyValue/CharacteristicImpact on Disposal
State Solid (Powder)Requires solid waste segregation; do not solubilize solely for disposal.[1]
Acidity (pKa) ~3.5 - 4.5 (Carboxylic Acid)Incompatible with Strong Bases (exothermic reaction) and Cyanides (generates HCN gas).[1]
Reactivity Amino group (Nucleophile)Incompatible with Strong Oxidizers (e.g., Nitric Acid) and Acid Chlorides.
Halogenation FluorinatedRequires High-Temperature Incineration (Halogenated Waste stream).[1]
Safety & PPE Requirements[3][4][5][6]
  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).[1] Double gloving recommended if handling solutions.[1][2]

  • Respiratory: N95 or P100 particulate respirator if handling dry powder outside a fume hood.[1]

  • Engineering Controls: All transfers must occur within a certified chemical fume hood.

Operational Disposal Protocols

Workflow 1: Solid Waste (Pure Compound)

Applicable for: Expired reagents, spilled solids, or excess starting material.

  • Segregation: Do not mix with general trash or biohazard waste.[1]

  • Containerization: Place the solid directly into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[1]

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."[1]

    • Constituents: "2-Amino-3-fluoro-6-methylbenzoic acid."[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant.[1]

  • Disposal Path: Designate for Halogenated Organic Solids incineration.

Workflow 2: Liquid Waste (Mother Liquors & Solutions)

Applicable for: Reaction mixtures, filtrates, or HPLC effluents.

  • pH Check (Self-Validating Step):

    • Action: Dip a pH strip into the waste solution.[1]

    • Validation: If pH < 2 or > 10, neutralize to pH 5–9 before adding to a general organic drum to prevent drum corrosion or unexpected heat generation.

  • Solvent Segregation:

    • Scenario A (Organic Solvents): If dissolved in DMSO, Methanol, or DCM, pour into the Halogenated Organic Solvent carboy.

    • Scenario B (Aqueous Streams): If the compound is in an aqueous buffer, do NOT pour down the sink. Collect in Aqueous Chemical Waste container.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Chromic acid, Permanganates) which react violently with the amino group.

Workflow 3: Contaminated Debris

Applicable for: Weigh boats, pipette tips, gloves, and paper towels.

  • Bagging: Place all solid debris into a clear, 6-mil polyethylene bag.

  • Secondary Containment: Place the bag inside the "Solid Hazardous Waste" drum.

  • Sharps: If needles/syringes were used, they go immediately into a Red Sharps Container labeled "Chemical Contaminated Sharps."

Visualized Decision Logic (DOT Diagram)

The following diagram illustrates the decision matrix for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: 2-Amino-3-fluoro-6-methylbenzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Compound Liquid Liquid Waste (Solution/Suspension) StateCheck->Liquid Dissolved/Mother Liquor Debris Contaminated Debris (Gloves/Paper) StateCheck->Debris Consumables SolidBin Solid Chemical Waste (Incineration) Solid->SolidBin Label: Toxic/Irritant SolventCheck Solvent Type? Liquid->SolventCheck Validation VALIDATION: Check pH & Oxidizer Absence Liquid->Validation DebrisBin Chemically Contaminated Solid Waste Bin Debris->DebrisBin Double Bag OrgStream Halogenated Organic Waste Stream SolventCheck->OrgStream DCM, DMSO, MeOH AqStream Aqueous Chemical Waste Stream SolventCheck->AqStream Water/Buffer

Caption: Figure 1. Waste segregation decision tree ensuring compliance with RCRA and minimizing reactive hazards.

Emergency Response: Spills

In the event of a spill outside of the fume hood:

  • Evacuate & Ventilate: If the spill is >10g or creates visible dust, evacuate the immediate area for 15 minutes to allow HVAC to clear airborne particulates.

  • PPE Up: Wear nitrile gloves, lab coat, and safety goggles.

  • Dry Spill Cleanup:

    • Do not dry sweep (creates dust).[1]

    • Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.

    • Scoop the damp material into a waste jar.[1]

  • Wet Spill Cleanup:

    • Absorb with vermiculite or polypropylene pads.[1]

    • Place absorbents in the solid waste bin.[1]

  • Decontamination: Wipe the surface with a mild detergent (soap and water) followed by water.[1] Do not use bleach (potential reaction with amino group).[1]

Regulatory Compliance & References

This protocol adheres to the principles of the Resource Conservation and Recovery Act (RCRA) . While this specific isomer is not typically "P-listed" or "U-listed" by name, it must be treated as a Characteristic Waste if it exhibits toxicity, or under the "Mixture Rule" if combined with listed solvents.

Waste Codes:

  • If halogenated solvents (DCM) are present: F002 .[1]

  • If ignitable (in alcohol): D001 .

  • Default classification for pure substance: Non-RCRA Regulated Chemical Waste (unless toxicity characteristic leaching procedure [TCLP] proves otherwise), but Best Practice dictates incineration as Hazardous Organic Waste .

References
  • U.S. Environmental Protection Agency (EPA). "Criteria for Listing Hazardous Waste (40 CFR § 261.11)."[1] EPA.gov.[1] Available at: [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories."[1] ACS.org.[1] Available at: [Link]

  • PubChem. "2-Amino-3-methylbenzoic acid (Structural Analog Data)." National Library of Medicine.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories."[1] OSHA.gov.[1] Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-fluoro-6-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-fluoro-6-methylbenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.